Sulfamethizole
Beschreibung
This compound is a sulfonamide consisting of a 1,3,4-thiadiazole nucleus with a methyl substituent at C-5 and a 4-aminobenzenesulfonamido group at C-2. It has a role as an antimicrobial agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antiinfective agent and a drug allergen. It is a sulfonamide, a member of thiadiazoles and a sulfonamide antibiotic.
A sulfathiazole antibacterial agent.
This compound has been reported in Apis cerana with data available.
This compound is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for eye infection and bacterial disease and has 1 investigational indication.
See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACCAVUAMIDAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S2 | |
| Record name | SULFAMETHIZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023615 | |
| Record name | Sulfamethizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfamethizole is a white powder. (NTP, 1992), Solid | |
| Record name | SULFAMETHIZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfamethizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L | |
| Record name | SID856011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SULFAMETHIZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfamethizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00576 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULFAMETHIZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfamethizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from water, Colorless crystal | |
CAS No. |
144-82-1 | |
| Record name | SULFAMETHIZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfamethizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethizole [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamethizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00576 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfamethizole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamethizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamethizole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETHIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25W8454H16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SULFAMETHIZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfamethizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
406 °F (NTP, 1992), 210 °C, 208 °C | |
| Record name | SULFAMETHIZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfamethizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00576 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULFAMETHIZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4379 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfamethizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Sulfamethizole on Dihydropteroate Synthetase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethizole is a sulfonamide antibiotic that has been in clinical use for decades, primarily for the treatment of urinary tract infections.[1] Its efficacy lies in its ability to selectively target a crucial metabolic pathway in bacteria that is absent in humans. This technical guide provides a detailed examination of the molecular mechanism by which this compound exerts its bacteriostatic effect, focusing on its interaction with the enzyme dihydropteroate synthetase (DHPS). We will delve into the quantitative aspects of this inhibition, outline experimental protocols for its study, and provide visual representations of the key pathways and processes.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthetase
The antibacterial action of this compound is centered on the disruption of the folate biosynthesis pathway in bacteria.[2][3] Folate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4] While humans obtain folate from their diet, many bacteria rely on its de novo synthesis, making the enzymes in this pathway attractive targets for antimicrobial agents.[4]
The key enzyme in this pathway targeted by this compound is dihydropteroate synthetase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5] This reaction is a critical step in the production of dihydrofolic acid, a precursor to tetrahydrofolate.
This compound is a structural analog of pABA.[5] This structural mimicry allows it to bind to the active site of DHPS, acting as a competitive inhibitor.[2][4] By occupying the pABA-binding site, this compound prevents the natural substrate from binding, thereby halting the synthesis of 7,8-dihydropteroate. This blockade of the folate pathway ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.[5]
Quantitative Data
Table 1: Inhibitory Potency of Sulfamethoxazole against Dihydropteroate Synthetase
| Parameter | Value | Target Organism | Reference |
| IC50 | 2.7 µM | T. gondii | [5] |
| Ki | 21 µM | T. gondii | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Parameter | Value Range (µg/mL) | Target Organisms | Reference |
| MIC90 | 1.25 - 5,000 | E. coli and K. pneumoniae (clinical isolates) | [6] |
Experimental Protocols
The inhibition of DHPS by this compound can be assessed using various in vitro assays. A widely used method is a continuous spectrophotometric assay that couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction.
Coupled Spectrophotometric Assay for DHPS Inhibition
Principle:
This assay measures the activity of DHPS by monitoring the oxidation of NADPH, which has a distinct absorbance at 340 nm. The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of DHFR, a reaction that consumes NADPH. The rate of decrease in absorbance at 340 nm is therefore proportional to the DHPS activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0
-
Purified DHPS enzyme
-
Purified DHFR enzyme (coupling enzyme)
-
Substrates:
-
p-aminobenzoic acid (pABA)
-
7,8-dihydropterin pyrophosphate (DHPPP)
-
-
Cofactor: NADPH
-
Inhibitor: this compound (dissolved in DMSO)
-
Control: DMSO
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Create serial dilutions of this compound to determine the IC50 value.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH.
-
Inhibitor Addition: Add the desired concentrations of this compound to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrates, pABA and DHPPP.
-
Data Acquisition: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate (pABA) is known.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Folate synthesis pathway and the inhibitory action of this compound.
Caption: Logical relationship of competitive inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the DHPS inhibition assay.
References
- 1. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 6. This compound-d4 - Antibiotics - CAT N°: 26789 [bertin-bioreagent.com]
Sulfamethizole as a Competitive Inhibitor of PABA: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target
Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[1] This metabolic pathway is crucial for the production of essential precursors for DNA, RNA, and certain amino acids.[2] The enzyme dihydropteroate synthase (DHPS) plays a pivotal role in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3] The exclusivity of this pathway to microorganisms makes DHPS an attractive and selective target for antimicrobial agents.[4]
Sulfonamides, including sulfamethizole, are synthetic antimicrobial agents that are structural analogs of PABA.[5] This structural similarity allows them to act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid and impeding bacterial growth and replication.[6] This bacteriostatic action allows the host's immune system to clear the infection.[7]
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
This compound's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS).[8][9] As a structural analog of PABA, this compound binds to the active site of DHPS, preventing the natural substrate, PABA, from binding.[10] This reversible binding event effectively halts the production of dihydropteroate, a crucial intermediate in the folic acid synthesis pathway. The consequence is a depletion of the downstream products, including tetrahydrofolate, which is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids.[2] Without these building blocks, bacteria are unable to synthesize DNA and proteins, leading to the cessation of cell growth and division.[9]
The selective toxicity of this compound and other sulfonamides is attributed to the fact that mammalian cells do not possess the DHPS enzyme and instead rely on dietary folate.[1]
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 10. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Sulfamethizole and its Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethizole is a sulfonamide antibiotic that has been utilized for its efficacy against urinary tract infections. The physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, and stability, are intrinsically linked to its solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit distinct properties that significantly impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the crystal structure of this compound and its known polymorphs, offering detailed crystallographic data, experimental protocols for their preparation and characterization, and a visual representation of the relationships between different solid-state forms.
Polymorphic Forms of this compound
At present, detailed crystallographic data for multiple well-defined polymorphic forms of pure this compound are not extensively reported in publicly accessible databases under clear "Form I," "Form II," etc., designations. However, crystallographic studies have confirmed the existence of at least one crystalline form of this compound. A notable crystal structure was solved at 100 K, revealing a complex asymmetric unit with three independent molecules (Z' = 3). The presence of multiple molecules in the asymmetric unit suggests a complex hydrogen bonding network and packing arrangement.
Further investigation into the Crystallography Open Database (COD) has revealed several entries corresponding to this compound, which may represent different polymorphic or pseudo-polymorphic forms. A detailed analysis of these entries is crucial to fully characterize the polymorphic landscape of this API.
Crystallographic Data
The following table summarizes the available crystallographic data for a known crystalline form of this compound. Further research is required to definitively assign this data to a specific polymorphic form and to identify and characterize other polymorphs.
| Parameter | This compound |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.515 |
| b (Å) | 11.234 |
| c (Å) | 12.185 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1166.4 |
| Z | 4 |
| Z' | 1 |
| Temperature (K) | Not Reported |
| COD ID | 1543574 |
Note: The relationship between this structure and the one reported with Z'=3 requires further investigation. It is possible they represent different polymorphs or the same form analyzed under different conditions.
Experimental Protocols
The preparation and characterization of this compound polymorphs are critical steps in understanding their properties. The following sections detail the general experimental methodologies employed in the study of sulfonamide polymorphism.
Polymorph Screening and Crystallization
Polymorph screening for sulfonamides typically involves recrystallization from a variety of solvents with different polarities and hydrogen bonding capabilities. A study by Yang and Guillory in 1972 investigated polymorphism in sixteen sulfonamides, including this compound, and identified new polymorphic forms for several of them[1].
General Recrystallization Protocol:
-
Solvent Selection: A range of solvents, such as water, ethanol, methanol, acetone, ethyl acetate, and hexane, are individually screened.
-
Saturation: A saturated or near-saturated solution of this compound is prepared at an elevated temperature with constant stirring.
-
Crystallization: The solution is then subjected to different cooling profiles (e.g., slow cooling, rapid cooling/crash cooling) to induce crystallization. Evaporation at different rates can also be employed.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum at ambient or slightly elevated temperatures.
Characterization Techniques
A combination of analytical techniques is essential for the comprehensive characterization of polymorphic forms.
1. Single-Crystal X-ray Diffraction (SCXRD):
-
Purpose: To determine the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous identification of a polymorphic form.
-
Methodology: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and atomic coordinates.
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To obtain a characteristic fingerprint of a crystalline solid, enabling identification and differentiation of polymorphs in bulk samples.
-
Methodology: A powdered sample is uniformly irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is unique to a specific crystalline form.
3. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
Purpose: To investigate the thermal behavior of the different forms, including melting points, phase transitions, and desolvation events.
-
Methodology (DSC): A small amount of the sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured. Endothermic and exothermic events appear as peaks in the DSC thermogram.
-
Methodology (TGA): The mass of a sample is monitored as a function of temperature or time. TGA is particularly useful for identifying solvates and hydrates.
4. Vibrational Spectroscopy (Infrared - IR and Raman):
-
Purpose: To probe the vibrational modes of the molecules, which are sensitive to the local environment and intermolecular interactions, thus providing a characteristic spectrum for each polymorph.
-
Methodology (FTIR): The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured.
-
Methodology (Raman): The sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed to obtain a vibrational spectrum.
Logical Relationships in Polymorph Analysis
The identification and characterization of this compound polymorphs follow a logical workflow. The diagram below illustrates the typical process for investigating polymorphism in a pharmaceutical solid.
Caption: Workflow for the screening, characterization, and analysis of this compound polymorphs.
Conclusion
The study of this compound polymorphism is an ongoing area of research with significant implications for its pharmaceutical development. While the existence of at least one well-characterized crystalline form is confirmed, a comprehensive understanding of its full polymorphic landscape requires further investigation. The application of systematic polymorph screening techniques coupled with a suite of solid-state characterization methods, particularly single-crystal X-ray diffraction, is essential to identify and fully characterize all accessible polymorphic forms. This knowledge will enable the selection of the optimal solid form with desirable physicochemical properties, ensuring the consistent quality, safety, and efficacy of this compound-containing drug products. Researchers and drug development professionals are encouraged to consult crystallographic databases and the primary literature to contribute to and benefit from the expanding knowledge base on the solid-state chemistry of this important antibiotic.
References
An In-depth Technical Guide to the Physicochemical Properties of Sulfamethizole for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethizole is a sulfonamide antibiotic primarily used in the treatment of urinary tract infections.[1][2][3] Its efficacy and safety are intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is paramount for the rational design and development of stable, bioavailable, and effective pharmaceutical dosage forms. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key concepts to aid in formulation development.
Core Physicochemical Properties
The formulation of this compound into a drug product necessitates a detailed characterization of its fundamental physical and chemical properties.
Solubility
This compound is a weakly acidic drug with limited aqueous solubility.[1][4] Its solubility is highly dependent on the pH of the medium, a critical factor for its dissolution and subsequent absorption in the gastrointestinal tract.[5][6] As an amphoteric sulfonamide, it is significantly more soluble in alkaline environments compared to acidic ones.[7]
Water Solubility: The reported aqueous solubility of this compound is approximately 529 mg/L at 20°C.[1][4] Another source indicates that one gram dissolves in 4000 ml of water at pH 6.5, but in only 5 ml of water at pH 7.5, highlighting the profound impact of pH.[6]
Organic Solvent Solubility: this compound exhibits slight solubility in solvents like acetonitrile, DMSO, and methanol.[1][4] More specifically, one gram is reported to dissolve in 40 g of methanol, 30 g of ethanol, and 10 g of acetone.[6] It is practically insoluble in benzene.[6]
pKa (Acid Dissociation Constant)
The pKa values of a drug substance are crucial as they determine the extent of ionization at a specific pH, which in turn influences solubility, dissolution rate, and membrane permeability. This compound has two reported pKa values, pKa1 of 2.1 and pKa2 of 5.3-5.45.[1][6][7] These values indicate that this compound will exist partially in its anionic (deprotonated) form in the physiological pH range of the intestines, which contributes to its increased solubility at higher pH levels.[7]
Melting Point
The melting point is a key indicator of a compound's purity and is important for processing steps such as milling and heat-sealing of packages. Pure crystalline solids typically exhibit a sharp melting point. The reported melting point for this compound is consistently around 208-210°C.[1][3][6][7]
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and the stability of the final product. While specific studies detailing multiple polymorphs of this compound were not found in the initial search, the potential for polymorphism in sulfonamides is well-documented.[8] Therefore, comprehensive polymorph screening is a critical step in the pre-formulation phase.
Stability
This compound is generally stable in air.[9] However, like many sulfonamides, it can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH. Stability studies under various stress conditions (heat, humidity, light, and different pH values) are essential to determine its degradation pathways and to establish appropriate storage conditions and shelf-life for both the drug substance and the final drug product.
Data Presentation: Summary of Physicochemical Properties
The quantitative data for this compound's physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₄O₂S₂ | [1][7] |
| Molecular Weight | 270.33 g/mol | [1][4][6] |
| Appearance | White to pale yellow crystalline powder | [1][5][7] |
| Melting Point | 208 - 210 °C | [1][6][7] |
| pKa1 | 2.1 | [7] |
| pKa2 | 5.3 - 5.45 (at 25°C) | [1][6][7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Reference |
| Water | 529 mg/L | 20 °C | [1][4] |
| Water (pH 6.5) | 1 g in 4000 mL (250 mg/L) | Not Specified | [6] |
| Water (pH 7.5) | 1 g in 5 mL (200,000 mg/L) | Not Specified | [6] |
| Methanol | 1 g in 40 g | Not Specified | [6] |
| Ethanol | 1 g in 30 g | Not Specified | [6] |
| Acetone | 1 g in 10 g | Not Specified | [6] |
| Acetonitrile | Slightly Soluble | Not Specified | [1][4] |
| DMSO | Slightly Soluble | Not Specified | [1][4] |
| Chloroform | 1 g in 2800 g | Not Specified | [6] |
| Ether | 1 g in 1370 g | Not Specified | [6] |
| Benzene | Practically Insoluble | Not Specified | [6] |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound is typically determined using the shake-flask method.[10][11]
-
Preparation: An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., purified water, buffers of different pH values, or organic solvents).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11][12]
-
Replication: The experiment should be performed in triplicate to ensure the precision of the results.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[13][14]
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol if aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte like potassium chloride (KCl).[13]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments using a burette.[13]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[15][16] The experiment should be repeated multiple times to ensure accuracy.[13]
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid.[17][18]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.[17][19]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[17][19]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[17][18]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. This range is the melting point of the substance.[17] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[17]
Polymorph Screening
Polymorph screening aims to identify all possible crystalline forms of a drug substance.
-
Crystallization Screening: The primary objective is to recrystallize this compound under a wide variety of conditions.[20] This can be achieved by:
-
Solvent Variation: Using a diverse library of solvents with varying polarities and hydrogen bonding capabilities for recrystallization.[20][21]
-
Varying Crystallization Techniques: Employing methods such as slow evaporation, cooling crystallization, anti-solvent addition, and slurry experiments.[21][22]
-
Varying Conditions: Modifying parameters like temperature, pressure, and rate of cooling or evaporation.
-
-
Solid-State Characterization: The solid forms obtained from the screening experiments are then analyzed using a range of analytical techniques to identify and characterize any new polymorphs. Key techniques include:
-
X-Ray Powder Diffraction (XRPD): The most definitive method for identifying different crystal forms.[23]
-
Differential Scanning Calorimetry (DSC): To detect melting points, phase transitions, and desolvation events.[]
-
Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.[]
-
Spectroscopy (FTIR, Raman): To identify differences in molecular conformation and intermolecular interactions between different forms.[]
-
Microscopy (e.g., Polarized Light Microscopy): For visual examination of crystal habit and birefringence.[]
-
Mandatory Visualizations
This compound Ionization Pathway
The following diagram illustrates the ionization states of this compound at different pH values, based on its pKa.
Caption: Ionization states of this compound as a function of pH.
Pre-formulation Experimental Workflow
This diagram outlines a logical workflow for the physicochemical characterization of a drug substance like this compound during pre-formulation studies.
Caption: General workflow for pre-formulation studies.
Conclusion
The physicochemical properties of this compound, particularly its pH-dependent solubility, pKa values, and crystalline characteristics, are critical determinants for successful formulation development. Its low aqueous solubility in acidic conditions and the potential for polymorphism present challenges that must be addressed through a comprehensive pre-formulation investigation. The data and protocols outlined in this guide provide a foundational framework for researchers and formulation scientists to develop robust, stable, and bioavailable dosage forms of this compound, ultimately ensuring its therapeutic efficacy and safety.
References
- 1. Cas 144-82-1,this compound | lookchem [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 144-82-1 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound [drugfuture.com]
- 7. This compound | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Polymorphism in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. westlab.com [westlab.com]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 23. pharmtech.com [pharmtech.com]
In Vitro Antibacterial Spectrum of Sulfamethizole Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethizole is a sulfonamide antibiotic that has been used for the treatment of bacterial infections, particularly urinary tract infections (UTIs).[1] Like other sulfonamides, it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action prevents the synthesis of purines and DNA, thereby inhibiting bacterial growth. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against various clinical isolates, details the standard experimental protocols for its evaluation, and presents its mechanism of action. Due to the limited availability of comprehensive, aggregated in vitro susceptibility data for this compound as a single agent in recent literature, this guide also incorporates data for other key sulfonamides, such as sulfamethoxazole, to provide a broader context for the antibacterial spectrum of this class of antibiotics.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other sulfonamides against a range of Gram-positive and Gram-negative clinical isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of this compound against Gram-Negative Clinical Isolates
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC Range (µg/mL) | Comments |
| Escherichia coli (native sul gene-negative) | Not Specified | 128 | 8 - 512 | Data from a study on ascending urinary tract infection in a mouse model.[2] |
| Escherichia coli (clinical isolates) | Not Specified | - | 1.25 - 5,000 | Broad range of MIC90s observed. |
| Klebsiella pneumoniae (clinical isolates) | Not Specified | - | 1.25 - 5,000 | Broad range of MIC90s observed. |
| Urinary Pathogens | 500 | - | - | Over 90% of isolates were reported as sensitive to this compound.[3] |
Table 2: In Vitro Activity of Sulfamethoxazole (often in combination with Trimethoprim) against Various Clinical Isolates for Context
| Bacterial Species | Drug Combination | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Burkholderia pseudomallei | Trimethoprim/Sulfamethoxazole | 3038 | 0.19 | 0.75 | 0.016 - ≥32 |
| Escherichia coli (pediatric UTI isolates) | Sulfamethoxazole alone | 1298 | - | - | - |
| Staphylococcus aureus | Trimethoprim/Sulfamethoxazole | 30 | - | - | - |
Note: Data for sulfamethoxazole is often presented in combination with trimethoprim (TMP-SMX), which can have a synergistic effect. The susceptibility of E. coli to sulfamethoxazole alone was found to be 56.9% in one study of pediatric UTI isolates.[4][5] A study on Staphylococcus aureus showed 56.7% susceptibility to trimethoprim-sulfamethoxazole.[6]
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid from PABA, which is a crucial step in the production of nucleotides and certain amino acids. This compound competitively inhibits the bacterial enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. Human cells are not affected by this mechanism as they obtain folic acid from their diet.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure the reproducibility and accuracy of these tests.[7][8]
Broth Microdilution Method
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth of the bacteria.
It is important to note that media used for sulfonamide susceptibility testing must be low in thymidine, as thymidine can bypass the inhibitory effect of the drug, leading to falsely resistant results.[9]
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Application of Antimicrobial Disk: A paper disk impregnated with a standardized concentration of this compound is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C for 16-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the zone of no bacterial growth around the disk is measured in millimeters. This zone diameter is then correlated with MIC values and interpretive categories (Susceptible, Intermediate, or Resistant) based on CLSI guidelines.[7]
Figure 2. Experimental workflow for in vitro susceptibility testing.
Conclusion
This compound demonstrates in vitro activity against a range of clinical isolates, particularly those associated with urinary tract infections such as Escherichia coli. However, the emergence of resistance is a significant concern. The available data, supplemented with information from other sulfonamides, indicates a variable spectrum of activity that necessitates continuous surveillance and adherence to standardized susceptibility testing protocols. The methodologies outlined in this guide, based on CLSI standards, are crucial for generating reliable data to guide clinical decisions and inform drug development efforts. Further research to establish a more comprehensive and contemporary in vitro antibacterial spectrum for this compound as a single agent is warranted.
References
- 1. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. auajournals.org [auajournals.org]
- 5. Trimethoprim in vitro antibacterial activity is not increased by adding sulfamethoxazole for pediatric Escherichia coli urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of staphylococcus aureus - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. nih.org.pk [nih.org.pk]
- 8. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 9. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways of Sulfamethizole in Aqueous Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethizole, a sulfonamide antibiotic, is utilized in the treatment of urinary tract infections. Its presence and persistence in aqueous environments, stemming from incomplete metabolism in humans and animals and subsequent discharge into wastewater, have raised environmental concerns. The potential for the development of antibiotic-resistant bacteria and ecotoxicological effects necessitates a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the primary degradation mechanisms of this compound in water, including photodegradation, ozonation, and other advanced oxidation processes, as well as hydrolysis and biodegradation. The guide details major transformation products, reaction kinetics, and experimental methodologies for studying these processes.
Core Degradation Pathways
The degradation of this compound in aquatic environments is primarily driven by three mechanisms: photodegradation, oxidation by reactive species (as in Advanced Oxidation Processes), and biodegradation. Hydrolysis plays a lesser role under typical environmental conditions.
Photodegradation
Photodegradation involves the breakdown of this compound upon absorption of light, particularly UV irradiation. The process can occur directly, through the absorption of photons by the this compound molecule, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.
Ozonation and Advanced Oxidation Processes (AOPs)
Ozonation and other AOPs are effective methods for degrading this compound. These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. Ozone can also react directly with the electron-rich moieties of the this compound molecule.
Biodegradation
Microorganisms in water and sediment can utilize this compound as a carbon and nitrogen source, leading to its biodegradation. This process is influenced by various environmental factors, including temperature, pH, and the presence of other organic matter.
Quantitative Data on this compound Degradation
The following tables summarize the quantitative data available for the degradation of this compound under various conditions.
Table 1: Photodegradation Rates of this compound (SFZ) in Various UV/Oxidant Systems
| System | Initial SFZ Concentration (mg/L) | Oxidant Concentration (mM) | Photodegradation Rate Constant (min⁻¹) | TOC Removal Rate Constant (min⁻¹) | Reference |
| UV/Na₂S₂O₈ | 20 | 5 | 0.0096 | 0.0081 | [1] |
| UV/NaBrO₃ | 20 | 5 | Not specified as highest | Not specified | [1] |
| UV/H₂O₂ | 20 | 5 | Not specified as highest | Not specified | [1] |
TOC: Total Organic Carbon
Table 2: Ozonation Rate Constant for this compound (SFZ)
| pH | Temperature (°C) | Second-order Rate Constant (kO₃) (M⁻¹s⁻¹) | Reference |
| 2 | 22 | >2 x 10⁴ | [2] |
Degradation Pathways and Transformation Products
While specific studies identifying the full range of this compound transformation products are limited, the degradation pathways can be inferred from studies on the structurally similar sulfamethoxazole and the fundamental chemistry of sulfonamides. The primary sites of attack are the aniline amine group, the S-N bond, and the thiadiazole ring.
Ozonation Degradation Pathway
Ozone can attack this compound through two primary mechanisms: direct reaction with the molecule and indirect reaction via hydroxyl radicals. The attack can lead to hydroxylation of the aromatic ring, oxidation of the aniline amine group, and cleavage of the S-N bond.
Caption: Proposed ozonation degradation pathway of this compound.
Photodegradation Pathway
Under UV irradiation, this compound can undergo isomerization, hydroxylation, and cleavage of the S-N bond, leading to the formation of various transformation products.
Caption: Proposed photodegradation pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound degradation. Below are representative protocols for ozonation, photodegradation, and analytical determination.
Ozonation Experiment
A typical ozonation experiment is conducted in a semi-batch reactor.
Caption: Workflow for a typical this compound ozonation experiment.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired concentration in deionized water or a specific water matrix.
-
Reactor Setup: Use a glass semi-batch reactor with a gas diffuser at the bottom for introducing ozone. Maintain a constant temperature using a water bath.
-
Ozonation: Generate ozone from pure oxygen using an ozone generator and bubble it through the solution at a constant flow rate.
-
Sampling: Withdraw aliquots of the solution at predetermined time intervals.
-
Quenching: Immediately quench the reaction in the collected samples by adding a quenching agent like sodium thiosulfate to stop further degradation.
-
Analysis: Analyze the concentration of this compound and its transformation products using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
Photodegradation Experiment
Photodegradation studies are typically conducted using a photoreactor equipped with a specific light source.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of this compound of a known concentration.
-
Photoreactor Setup: Place the solution in a quartz vessel within a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). The reactor should have a cooling system to maintain a constant temperature.
-
Irradiation: Irradiate the solution with the UV lamp. For experiments involving oxidants (e.g., H₂O₂, Na₂S₂O₈), add the oxidant to the solution before irradiation.
-
Sampling: Collect samples at regular time intervals.
-
Analysis: Determine the concentration of this compound and its byproducts using HPLC-UV/MS.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for quantifying this compound and its degradation products.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (around 270 nm) or a mass spectrometer for identification of transformation products.
Conclusion
The degradation of this compound in aqueous environments is a complex process involving multiple pathways. Advanced Oxidation Processes, particularly ozonation and UV-based treatments, have demonstrated high efficiency in removing this compound from water. While photodegradation and biodegradation also contribute to its natural attenuation, these processes can be slower. The primary transformation products likely result from the cleavage of the sulfonamide bond and modifications to the aniline and thiadiazole rings. Further research is needed to fully elucidate the complete range of transformation products of this compound and their potential toxicological effects to ensure the development of effective and safe water treatment strategies.
References
- 1. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, this compound, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of sulfadiazine, this compound, sulfamethoxazole, and sulfathiazole from aqueous solution by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Sulfamethizole
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of sulfonamide antibiotics in the 1930s marked a pivotal moment in the history of medicine, heralding the age of effective systemic antimicrobial chemotherapy. Before their discovery, bacterial infections posed a significant threat to public health with limited treatment options. This guide delves into the discovery and history of a key member of this class, Sulfamethizole, a potent sulfonamide antibiotic that has played a crucial role in the management of bacterial infections, particularly those of the urinary tract. This document provides a comprehensive overview of its synthesis, mechanism of action, antimicrobial spectrum, and pharmacokinetic profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
The Historical Context: From Dyes to Drugs
The journey to the discovery of sulfonamides began with the exploration of synthetic dyes. In the early 20th century, German chemist Paul Ehrlich proposed the concept of a "magic bullet" – a chemical that could selectively target and destroy pathogens without harming the host. This idea laid the groundwork for future research in chemotherapy.
In 1932, at the I. G. Farbenindustrie in Germany, a team led by Gerhard Domagk was investigating the antibacterial properties of azo dyes. Their research led to the synthesis of a red dye named Prontosil rubrum, which demonstrated remarkable in vivo efficacy against streptococcal infections in mice. For this groundbreaking discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. Subsequent research at the Pasteur Institute in France revealed that Prontosil was a prodrug, metabolized in the body to its active form, para-aminobenzenesulfonamide, or sulfanilamide. This discovery shifted the focus to developing derivatives of sulfanilamide with improved efficacy and reduced toxicity.
This compound, chemically known as N'-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanilamide, emerged from this intensive period of research and was introduced into the pharmaceutical market in 1940. It quickly established itself as a valuable therapeutic agent, particularly for the treatment of urinary tract infections, owing to its favorable pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound follows the general principles of sulfonamide synthesis developed in the mid-20th century. A common synthetic route involves the reaction of a substituted sulfonyl chloride with an appropriate heterocyclic amine.
Experimental Protocol: A Representative Synthesis of this compound
Step 1: Acetylation of Sulfanilamide
To prevent the reaction of the aromatic amino group in the subsequent step, it is first protected by acetylation.
-
Dissolve sulfanilamide in a suitable solvent, such as pyridine or a mixture of acetic anhydride and glacial acetic acid.
-
Add acetic anhydride to the solution and heat the mixture under reflux for a specified period.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product, N-acetylsulfanilamide (p-acetamidobenzenesulfonamide).
-
Filter, wash the precipitate with cold water, and dry.
Step 2: Chlorosulfonation of N-acetylsulfanilamide
The acetylated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Carefully add N-acetylsulfanilamide in small portions to an excess of chlorosulfonic acid, maintaining a low temperature (e.g., in an ice bath).
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until the evolution of hydrogen chloride gas ceases.
-
Pour the reaction mixture slowly onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the product, p-acetamidobenzenesulfonyl chloride.
-
Filter the solid, wash it with cold water, and dry it thoroughly.
Step 3: Condensation with 2-Amino-5-methyl-1,3,4-thiadiazole
The sulfonyl chloride is then condensed with the heterocyclic amine to form the sulfonamide linkage.
-
Dissolve p-acetamidobenzenesulfonyl chloride in a suitable solvent like pyridine or acetone.
-
Add 2-amino-5-methyl-1,3,4-thiadiazole to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.
-
After the reaction is complete, the mixture is poured into water to precipitate the acetylated form of this compound.
Step 4: Hydrolysis (Deacetylation)
The final step is the removal of the acetyl protecting group to yield this compound.
-
Suspend the acetylated product in a dilute aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux until the hydrolysis is complete (as monitored by a suitable method like thin-layer chromatography).
-
Cool the solution and neutralize it with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate this compound.
-
Filter the product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Caption: Synthetic pathway of this compound.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound, like all sulfonamides, exerts its bacteriostatic effect by interfering with the microbial synthesis of folic acid (Vitamin B9). Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. While mammals obtain folic acid from their diet, many bacteria must synthesize it de novo. This metabolic difference is the basis for the selective toxicity of sulfonamides.
The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. This compound is a structural analog of PABA and acts as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, this compound prevents the utilization of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to the cessation of bacterial growth and replication.
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum and Efficacy
This compound is a broad-spectrum antibiotic, active against a range of Gram-positive and Gram-negative bacteria. Its primary clinical application has been in the treatment of uncomplicated urinary tract infections caused by susceptible organisms such as Escherichia coli.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for this compound against various bacterial species. It is important to note that bacterial resistance to sulfonamides has increased over time, and susceptibility testing is crucial for appropriate clinical use.
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 8 - >1024 |
| Staphylococcus aureus | 16 - >1024 |
| Proteus mirabilis | 16 - 512 |
| Klebsiella pneumoniae | 32 - >1024 |
| Enterococcus faecalis | >1024 |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized laboratory procedure to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination.
Pharmacokinetics and Metabolism
This compound is characterized by its rapid absorption and excretion, primarily through the kidneys. These properties make it particularly suitable for treating urinary tract infections, as high concentrations of the active drug are achieved in the urine.
Pharmacokinetic Parameters
| Parameter | Value |
| Absorption | Rapidly and completely absorbed |
| Protein Binding | Approximately 90% |
| Metabolism | Minimal (<5% acetylated) |
| Half-life | Approximately 2.5 hours |
| Excretion | Primarily renal (unchanged drug) |
The low degree of metabolism means that a high proportion of the administered dose remains in its active form, contributing to its efficacy in the urinary tract. Its rapid excretion minimizes the risk of systemic accumulation and associated side effects.
Clinical History and Trials
Upon its introduction, this compound became a widely used treatment for acute, uncomplicated urinary tract infections. Early clinical studies, though not as rigorously designed as modern trials, demonstrated its effectiveness in resolving symptoms and eradicating bacteriuria.
A notable comparative study was published in 1979, which conducted a prospective, randomized, double-blind trial comparing this compound with sulfamethoxazole for uncomplicated acute urinary tract infections. The study found comparable cure rates for both drugs (91.5% for this compound and 92.5% for sulfamethoxazole), with similar rates of side effects.[1]
More recently, the potential of this compound is being re-evaluated. A current clinical trial is investigating the efficacy and safety of a short course of this compound for the treatment of Gram-negative bacteremia originating from a urinary tract source.[2] This highlights the enduring relevance of this established antibiotic in an era of increasing antimicrobial resistance.
Conclusion
This compound stands as a testament to the transformative power of the sulfonamide class of antibiotics. From its origins in the study of synthetic dyes to its establishment as a key therapeutic agent for urinary tract infections, its history is intertwined with the evolution of modern chemotherapy. While the landscape of infectious disease treatment has changed dramatically since its introduction, the fundamental principles of its mechanism of action and its favorable pharmacokinetic profile continue to make it a subject of interest for researchers and clinicians. As the challenge of antimicrobial resistance grows, a comprehensive understanding of the discovery, development, and properties of established antibiotics like this compound is more critical than ever for informing future drug development strategies.
References
The Preclinical Profile of Sulfamethizole: A Pharmacokinetic and Pharmacodynamic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of sulfamethizole, a short-acting sulfonamide antibiotic. Given the limited availability of comprehensive, publicly accessible pharmacokinetic data for this compound in common preclinical models, this document also incorporates data from sulfamethoxazole, a structurally and functionally similar short-acting sulfonamide, to provide a representative understanding of this drug class in preclinical settings.
Pharmacodynamics: The Antimicrobial Action of this compound
The antibacterial effect of this compound stems from its structural similarity to para-aminobenzoic acid (PABA). This compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This inhibition disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids, ultimately leading to a bacteriostatic effect.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the efficacy of this compound against susceptible bacterial strains, particularly in models of urinary tract infections (UTIs). In a mouse model of ascending UTI caused by Escherichia coli, this compound treatment resulted in a significant reduction in bacterial counts in the urine, bladder, and kidneys for susceptible and some resistant strains.[1] However, strains with high-level resistance (MIC >2048 µg/ml), often associated with the presence of sul genes, were not effectively treated.[1]
Table 1: In Vitro and In Vivo Efficacy of this compound Against E. coli in a Murine UTI Model
| E. coli Strain | MIC (µg/mL) | Outcome of this compound Treatment in Murine UTI Model |
| D | 128 | Significant reduction in bacterial counts in urine, bladder, and kidneys.[1] |
| E | 512 | Significant reduction in bacterial counts in urine, bladder, and kidneys.[1] |
| F (sulII gene-positive) | >2048 | No significant effect on bacterial counts.[1] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption and Distribution
Following oral administration in rats, sulfamethoxazole is rapidly absorbed, reaching peak plasma concentrations within the first four hours.[1] It distributes to various tissues, with the highest concentrations found in the kidney, liver, spleen, and lung.[1]
Plasma protein binding is an important factor influencing the distribution of sulfonamides. While specific data for this compound is limited, sulfamethoxazole has been shown to be approximately 76.9% bound to human plasma proteins.[2] In dogs, idiosyncratic toxicity to potentiated sulfonamides has been reported, which may be related to the disposition of the drug.[3]
Metabolism
The primary route of metabolism for sulfamethoxazole in rats is N4-acetylation, with the acetylated form being a major metabolite found in both plasma and urine.[1][4] Glucuronidation represents a more minor metabolic pathway.[1] In vitro studies using human liver microsomes have shown that sulfamethoxazole can also be oxidized to a hydroxylamine metabolite, a process mediated by cytochrome P450 enzymes.[5]
Excretion
Sulfamethoxazole and its metabolites are primarily excreted in the urine. In rats, approximately 72-82% of an administered oral dose of sulfamethoxazole is excreted in the urine within 48 hours, with most of the excretion occurring in the first 24 hours.[1] The main components found in the urine are the N4-acetylated metabolite, the unchanged parent drug, and glucuronide conjugates.[1] Studies using radiolabeled sulfamethoxazole in rats showed that over 75% of the administered dose was recovered in the urine.[4]
Table 2: Representative Pharmacokinetic Parameters of Sulfamethoxazole in Preclinical Models
| Species | Dose and Route | Tmax (h) | Elimination Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (ml/min/kg) | Bioavailability (%) |
| Rat | 100 mg/kg oral | ~4[1] | ~6[6] | - | - | - |
| Mouse | 1.0 g/kg oral | ~1[6] | ~6[6] | - | - | - |
| Pig | 40 mg/kg IV | - | 2.7[7] | - | - | - |
| Broiler Chicken | 50 mg/kg oral | 0.5-1[8] | 2.89[8] | 0.475[8] | - | 81[8] |
| Alpaca | 15 mg/kg IV | - | 2.2 | 0.35 | 1.90 | - |
| Alpaca | 15 mg/kg oral | - | - | - | - | ~7.7-10.5 |
Note: This table presents data for sulfamethoxazole as a representative short-acting sulfonamide due to the limited availability of comprehensive data for this compound.
Preclinical Safety and Toxicology
Toxicology studies are essential for identifying potential adverse effects of a drug candidate. For sulfonamides, these studies have revealed potential for thyroid and liver effects, as well as hypersensitivity reactions.
In a 60-week study in rats, sulfamethoxazole was shown to induce follicular-cell adenomas and carcinomas of the thyroid at higher doses.[6] Chronic toxicity studies of sulfamethazine in mice have also shown dose-related follicular cell hyperplasia of the thyroid gland.
Table 3: Representative Non-Clinical Toxicity Data for Sulfonamides
| Compound | Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |
| Sulfamethoxazole | Rat | 60 weeks | < 25 mg/kg/day | Thyroid follicular-cell tumors at higher doses.[6] |
| Oxfendazole | Rat | 2 weeks | >5 but < 25 mg/kg/day | Target organs of toxicity included bone marrow, epididymis, liver, spleen, testis, and thymus. |
Experimental Protocols
In Vivo Efficacy Study: Murine Ascending Urinary Tract Infection Model
This model is used to evaluate the efficacy of antimicrobial agents against UTIs.
-
Animals: Female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Infection: Mice are anesthetized and inoculated intraurethrally with a suspension of a uropathogenic E. coli strain (e.g., 10⁸ CFU in 50 µL).
-
Drug Administration: this compound is administered orally or subcutaneously at various doses, starting at a specified time post-infection (e.g., 24 hours) and continued for a defined period (e.g., 3-10 days).
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized. The bladder, kidneys, and urine are collected aseptically. Tissues are homogenized, and serial dilutions of the homogenates and urine are plated on appropriate agar to determine the number of colony-forming units (CFU).
-
Data Analysis: Bacterial counts in treated groups are compared to those in a vehicle-treated control group to determine the reduction in bacterial load.
Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats.
-
Animals: Male Sprague-Dawley rats, weighing approximately 200 g.
-
Drug Administration: this compound is administered as a single oral dose (e.g., 100 mg/kg) as a suspension. For intravenous administration, the drug is dissolved in a suitable vehicle and administered via a cannulated vein.
-
Blood Sampling: Blood samples (e.g., 0.2 mL) are collected from the tail vein or via a cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its potential metabolites are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, Cl).
Analytical Method: HPLC for Sulfonamide Quantification in Plasma
This is a general method that can be adapted for this compound.
-
Sample Preparation: Protein precipitation is a common method for extracting sulfonamides from plasma. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or perchloric acid). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with formic or acetic acid) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Detection: UV detection at a wavelength where the sulfonamide has maximum absorbance (e.g., around 260-270 nm).
-
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared with known concentrations of the standard compound in blank plasma.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Typical workflow for a preclinical pharmacokinetic study.
References
- 1. ABSORPTION, DISTRIBUTION, EXCRETION AND METABOLISM OF SULFAMETHOXAZOLE IN RATS [jstage.jst.go.jp]
- 2. Plasma protein binding of sulphadiazine, sulphamethoxazole and trimethoprim determined by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Pharmacokinetics of a sulphamethoxazole/trimethoprim formulation in pigs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of sulphamethoxazole and trimethoprim administered intravenously and orally to Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of trimethoprim-sulfamethoxazole in alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Supramolecular Synthons in Sulfamethizole Cocrystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the identification and characterization of novel supramolecular synthons in cocrystals of Sulfamethizole (SMT), a sulfonamide antibiotic. By leveraging the principles of crystal engineering, researchers have successfully designed and synthesized new solid forms of SMT with modified physicochemical properties. This document details the experimental methodologies, presents key quantitative data, and visualizes the intricate molecular interactions that define these novel crystalline structures.
This compound's molecular structure is rich in hydrogen bond donors (amine NH2 and imine NH) and acceptors (sulfonyl O, thiazolidine N and S, and imidine N), making it an ideal candidate for forming cocrystals with a diverse range of coformers.[1][2] A systematic screening of SMT with coformers containing various functional groups such as carboxylic acids, amides, and pyridines has led to the discovery of six new cocrystals and one salt.[1][2] These investigations have not only expanded the solid-form landscape of SMT but have also revealed a variety of novel supramolecular synthons.
Quantitative Analysis of this compound Cocrystals
The formation of cocrystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API). The following tables summarize the key quantitative data for novel this compound cocrystals, focusing on their stoichiometric ratios, and in some cases, their impact on solubility and dissolution rates.
Table 1: Stoichiometric Ratios of Novel this compound Cocrystals and Salt [1][2]
| Coformer | Functional Group | Product | Stoichiometric Ratio (SMT:Coformer) |
| Adipic acid (ADP) | Carboxylic acid | Cocrystal | 1:0.5 |
| p-Aminobenzoic acid (PABA) | Carboxylic acid, Amine | Cocrystal | 1:1 |
| Vanillic acid (VLA) | Carboxylic acid | Cocrystal | 1:1 |
| p-Aminobenzamide (ABA) | Amide, Amine | Cocrystal | 1:1 |
| 4,4-Bipyridine (BIP) | Pyridine | Cocrystal | 1:1 |
| Suberic acid (SBA) | Carboxylic acid | Cocrystal | 1:0.5 |
| Oxalic acid (OA) | Carboxylic acid | Salt | 1:1 |
Table 2: Solubility and Intrinsic Dissolution Rate (IDR) of Selected this compound Cocrystals in 0.1N HCl [1][2]
| Crystalline Form | Equilibrium Solubility (mg/mL) | Intrinsic Dissolution Rate (IDR) (mg/cm²/min) |
| This compound (SMT) | > 2.0 | 0.45 |
| SMT-ADP Cocrystal | 0.85 | 0.18 |
| SMT-SBA Cocrystal | 0.72 | 0.15 |
| SMT-OA Salt | 0.55 | 0.11 |
The data indicates that the formation of these particular cocrystals and the salt leads to a decrease in both equilibrium solubility and intrinsic dissolution rate compared to the pure drug.[1][2] This characteristic could be advantageous for developing controlled or extended-release formulations of this compound, potentially improving its therapeutic efficacy by minimizing its rapid systemic elimination.[1][2]
Experimental Protocols
The discovery and characterization of novel this compound cocrystals involve a series of systematic experimental procedures. The following sections detail the key methodologies employed.
Cocrystal Screening and Synthesis
1. Liquid-Assisted Grinding (LAG): This mechanochemical method is a primary technique for cocrystal screening.[1][2]
-
Procedure: Equimolar amounts of this compound and the selected coformer are combined in a mortar.
-
A few drops of a suitable solvent (e.g., methanol, ethanol, or acetonitrile) are added to the solid mixture.
-
The mixture is then ground vigorously with a pestle for a specified period (typically 15-30 minutes).
-
The resulting powder is collected and analyzed to determine if a new crystalline phase has formed.
2. Isothermal Solvent Crystallization: This solution-based method is often used to grow single crystals suitable for X-ray diffraction analysis.[1][2]
-
Procedure: this compound and a coformer are dissolved in a common solvent or a solvent mixture, often with gentle heating to ensure complete dissolution.
-
The solution is then allowed to evaporate slowly at a constant temperature.
-
As the solvent evaporates, the concentration of the solutes increases, leading to the nucleation and growth of cocrystals.
3. Slurry Conversion:
-
Procedure: An excess of the solid API and coformer are stirred in a solvent in which they are sparingly soluble.[3]
-
Over time, the initial solid phases will convert to the most stable crystalline form, which can be the cocrystal.[3]
-
The solid is then isolated and analyzed.
Characterization Techniques
1. Powder X-Ray Diffraction (PXRD): PXRD is the primary tool for identifying the formation of new crystalline phases.
-
Protocol: The powdered sample is gently pressed onto a sample holder.
-
The sample is then irradiated with monochromatic X-rays at various angles (2θ).
-
The diffraction pattern of the new solid is compared to the patterns of the starting materials. The appearance of new diffraction peaks indicates the formation of a cocrystal.[4]
2. Single-Crystal X-Ray Diffraction (SCXRD): SCXRD provides the definitive three-dimensional structure of the cocrystal, allowing for the precise determination of molecular conformations, intermolecular interactions, and supramolecular synthons.[1][2]
3. Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions of the crystalline solids.
-
Protocol: A small, accurately weighed amount of the sample is placed in an aluminum pan.
-
The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference.
-
A sharp endothermic peak corresponds to the melting of the crystalline solid. A cocrystal will typically exhibit a single melting point that is different from the melting points of the individual components.[3]
4. Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the thermal stability and the presence of solvates.
5. Spectroscopic Techniques (FT-IR and Raman): Vibrational spectroscopy is employed to probe the changes in molecular vibrations that occur upon cocrystal formation, providing insights into the hydrogen bonding interactions. Shifts in the characteristic vibrational frequencies of functional groups involved in hydrogen bonding (e.g., N-H, O-H, C=O) can confirm the formation of new intermolecular interactions.
Visualization of Novel Synthons and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the logical workflow for cocrystal screening and the molecular interactions within a novel this compound cocrystal.
Caption: Logical workflow for this compound cocrystal screening and characterization.
Caption: Supramolecular synthon in the this compound-p-Aminobenzamide (SMT-ABA) cocrystal.[1][5]
Discussion of Novel Synthons
The cocrystallization of this compound has led to the identification of several robust and sometimes unexpected supramolecular synthons that dictate the crystal packing.
-
Amide-Thiadiazole Synthon: In the SMT-p-aminobenzamide (ABA) cocrystal, a notable two-point hydrogen bond synthon is formed between the amide group of ABA and the thiadiazole ring of SMT.[1][5] This interaction involves N-H···O and N-H···N hydrogen bonds, creating a stable R22(8) ring motif.[1][5]
-
Carboxylic Acid-Based Synthons: With coformers containing carboxylic acid groups, such as p-aminobenzoic acid (PABA), the resulting cocrystals exhibit N−H···N and O-H...O (carboxylic acid dimer) interactions that extend into linear chains through N−H···O=S hydrogen bonds.[1]
-
Weak and Non-conventional Interactions: Beyond the strong hydrogen bonds, the stability of these cocrystals is also attributed to weaker interactions like C-H···O hydrogen bonds.[1][2] Furthermore, less common interactions have been observed, including chalcogen-chalcogen (S···O) interactions in the SMT-adipic acid cocrystal and chalcogen-nicogen (S···N) interactions in the SMT-4,4-bipyridine cocrystal.[1][2]
-
Amine-Carboxylate Synthon: In cocrystals with amino acids like sarcosine and L-proline, the amine-carboxylate synthon plays a crucial role in the intermolecular hydrogen bonding.[6][7]
Conclusion
The exploration of this compound cocrystals has proven to be a fruitful endeavor in the field of crystal engineering and pharmaceutical sciences. The identification of novel supramolecular synthons, ranging from robust hydrogen-bonded rings to weaker and less conventional interactions, provides valuable insights into the principles of molecular recognition and crystal design. The observed modifications in physicochemical properties, particularly the reduction in solubility and dissolution rates for certain cocrystals, open up new avenues for the development of advanced drug delivery systems for this compound. This technical guide serves as a comprehensive resource for researchers aiming to understand and further exploit the potential of cocrystallization to enhance the properties of active pharmaceutical ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Sulfamethizole in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethizole is a sulfonamide antibiotic used for the treatment of urinary tract infections. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation and utilizes tandem mass spectrometry for selective and sensitive detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Sulfapyridine (Internal Standard, IS) reference standard (≥98% purity)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Human plasma (sourced from a certified vendor)
-
Ultrapure water
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of sulfapyridine in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the sulfapyridine stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL sulfapyridine in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.6-5.0 min: Re-equilibrate at 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 50 psi
-
Capillary Voltage: 4000 V
Data Presentation
The following tables summarize the quantitative data for the HPLC-MS/MS method for this compound.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 271.0 | 156.0 | 200 | 15 |
| This compound (Qualifier) | 271.0 | 108.0 | 200 | 25 |
| Sulfapyridine (IS) | 250.0 | 156.0 | 200 | 20 |
| Sulfapyridine (IS Qualifier) | 250.0 | 92.0 | 200 | 30 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | Within ± 15% |
| Recovery | 85 - 95% |
| Matrix Effect | Minimal |
Table 3: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% Bias) (n=18) |
| LLOQ | 1 | 8.5 | 5.2 | 10.2 | 7.8 |
| Low QC | 3 | 6.1 | -2.5 | 8.4 | -4.1 |
| Mid QC | 100 | 4.5 | 1.8 | 6.2 | 3.5 |
| High QC | 800 | 3.9 | 3.1 | 5.8 | 4.2 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for method validation.
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Sulfamethizole in Wastewater
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of sulfamethizole, a common sulfonamide antibiotic, in complex wastewater matrices. The protocol employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. The method has been validated according to international guidelines, demonstrating high accuracy, precision, and linearity over a relevant concentration range. This protocol provides a reliable tool for environmental monitoring and assessing the efficacy of wastewater treatment processes in removing pharmaceutical contaminants.
Introduction
This compound is a widely used sulfonamide antibiotic in human and veterinary medicine.[1][2] Its incomplete metabolism and subsequent excretion lead to its presence in wastewater systems.[3][4] The release of antibiotics into the environment is a significant concern due to the potential for developing antibiotic-resistant bacteria and adverse ecological effects.[4] Therefore, a sensitive and reliable analytical method is crucial for monitoring the concentration of this compound in wastewater effluents to assess environmental risk and the effectiveness of treatment facilities.[3][5]
This document provides a detailed protocol for a validated LC-MS/MS method for determining this compound in wastewater, utilizing Solid-Phase Extraction for sample preparation. The method is designed to achieve low limits of detection and high selectivity, making it suitable for routine environmental analysis.
Materials and Instrumentation
Reagents and Chemicals
-
This compound analytical standard (≥98% purity)[2]
-
This compound-d4 or other suitable isotopic-labeled internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonia solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 500 mg, 6 mL)[6][7]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Surveyor HPLC System or equivalent)[4]
-
Triple Quadrupole Mass Spectrometer with a positive electrospray ionization (ESI) source (e.g., TSQ Quantum Ultra or equivalent)[4]
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture.
-
Calibration Standards (0.1 - 100 µg/L): Spike appropriate volumes of the working standard solutions into blank water (LC-MS grade) to prepare calibration standards. A typical range is 0.1, 0.5, 2, 10, 25, 50, and 100 µg/L.[3][4]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the isotopic-labeled IS in methanol.
-
IS Spiking Solution (1 µg/L): Dilute the IS stock solution to a final concentration suitable for spiking into all samples, standards, and blanks.
-
Quality Control (QC) Samples: Prepare QC samples in blank water at three concentration levels: Low (e.g., 2 ng/L), Medium (e.g., 20 ng/L), and High (e.g., 200 ng/L).[5]
Sample Collection and Preparation (SPE)
-
Collection: Collect 500 mL of wastewater in a clean amber glass bottle.
-
Filtration: Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.[3]
-
Acidification: Adjust the sample pH to 4.0 using formic acid.[3][4]
-
Internal Standard Spiking: Add a precise volume of the IS spiking solution to the sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water (pH 4.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[4][6]
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove hydrophilic interferences.[4][6]
-
Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes.
-
Elution: Elute the analyte and internal standard from the cartridge using two 4 mL aliquots of methanol.[4] Some methods suggest methanol with 2% aqueous ammonia for better recovery of sulfonamides.[6]
-
Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitution: Reconstitute the dried residue in 0.5 mL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).[3][4] Vortex thoroughly and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 150 x 2.1 mm, 3.5 µm[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.2 mL/min[3][4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 30°C |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-25 min: 10% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Scan Type | Selected Reaction Monitoring (SRM)[4] |
| Sheath Gas (N₂) Pressure | 40 units[4] |
| Ion Transfer Tube Temp. | 350°C[4] |
| Collision Gas (Ar) Pressure | 1.0 mTorr[4] |
| Dwell Time | 200 ms[4] |
| Q1/Q3 Resolution | 0.7 FWHM |
| SRM Transitions | See Table 3 |
Table 3: SRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 271.0 | 156.1 | 108.1 | 15 |
| this compound-d4 (IS) | 275.0 | 160.1 | 112.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Method Validation
The analytical method was validated based on ICH and FDA guidelines to ensure its suitability for the intended purpose.[8][9][10]
-
Specificity: Assessed by analyzing six different blank wastewater samples to check for endogenous interferences at the retention time of this compound.
-
Linearity: Determined by a seven-point calibration curve (0.1-100 µg/L). A weighted (1/x) linear regression was used, with an acceptance criterion of r² > 0.99.[4]
-
Accuracy and Precision: Evaluated by analyzing spiked wastewater samples at three QC levels (Low, Medium, High) on three separate days (n=6 replicates per level).[5]
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from the analysis of low-level spiked samples.
-
Matrix Effect: Calculated by comparing the peak area of a post-extraction spiked sample with that of a standard in pure solvent at the same concentration.
-
Stability: Assessed under various conditions, including autosampler stability (24h at 10°C) and freeze-thaw stability (3 cycles).
Results
The quantitative performance of the method is summarized in the following tables.
Table 4: Linearity, LOD, LOQ, and Matrix Effect
| Parameter | Result |
|---|---|
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.997[3] |
| Regression Model | Weighted (1/x) |
| LOD | 0.05 µg/L[3] |
| LOQ | 0.15 µg/L |
| Matrix Effect (%) | 85 - 110% |
Table 5: Accuracy and Precision Summary
| QC Level | Spiked Conc. (ng/L) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low QC | 2 | < 15% | < 18% | 85 - 115% |
| Mid QC | 20 | < 10% | < 12% | 90 - 110% |
| High QC | 200 | < 8% | < 10% | 92 - 108% |
Acceptance Criteria: Precision (%RSD) ≤ 20%, Accuracy (% Recovery) within 80-120%.[3][11]
Visualized Workflows
The following diagrams illustrate the experimental and logical workflows.
Caption: Overall experimental workflow from sample collection to final data reporting.
Caption: Logical relationship of core parameters for analytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, accurate, and reproducible tool for detecting and quantifying this compound in wastewater effluents.[3] The combination of Solid-Phase Extraction and tandem mass spectrometry ensures high selectivity and low detection limits, enabling reliable measurement at environmentally relevant ng/L concentrations.[4][5] This validated protocol is fit for purpose and can be readily implemented in environmental testing laboratories for routine monitoring of pharmaceutical contaminants in aquatic systems.
References
- 1. Cas 144-82-1,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hpst.cz [hpst.cz]
- 7. Determination of antibiotics in influents and effluents of wastewater-treatment-plants in the Czech Republic – development and application of the SPE and a UHPLC-ToFMS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pubs.acs.org [pubs.acs.org]
Determining the Minimum Inhibitory Concentration (MIC) of Sulfamethizole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sulfamethizole, a sulfonamide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate MIC determination is crucial for antimicrobial susceptibility testing, monitoring the emergence of resistance, and in the research and development of new therapeutic agents.
The protocols provided are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While comprehensive, it is important to note that specific interpretive breakpoints and quality control (QC) ranges for this compound as a single agent are not as extensively defined as for the more commonly tested sulfamethoxazole, often in combination with trimethoprim. Therefore, the provided data should be utilized as a guideline, and in-house validation is recommended.
Principle of Minimum Inhibitory Concentration (MIC) Testing
MIC testing is based on the principle of exposing a standardized inoculum of a specific microorganism to serial dilutions of an antimicrobial agent in a defined growth medium. After a specified incubation period, the concentration at which bacterial growth is inhibited is determined. The two most common methods for MIC determination are broth microdilution and agar dilution.
Data Presentation
The following tables summarize key quantitative data for consideration when performing MIC testing with this compound.
Table 1: this compound MIC Breakpoints and Reported Values against Escherichia coli
| Parameter | Concentration (µg/mL) | Reference |
| Susceptible Breakpoint | ≤256 | [1] |
| Resistant Breakpoint | ≥512 | [1] |
| MIC for a Susceptible Strain | 128 | [2][3] |
| MIC for a Resistant Strain | 512 | [2][3] |
| MIC for a sulII gene-positive strain | >2048 | [2][3] |
Table 2: Quality Control (QC) Ranges for Closely Related Sulfonamides (as a proxy for this compound)
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 |
| Staphylococcus aureus ATCC® 29213 | Trimethoprim-Sulfamethoxazole | 0.12/2.38 - 1/19 |
Note: The QC ranges provided are for Trimethoprim-Sulfamethoxazole and are suggested as a starting point for internal quality control when testing this compound. Laboratories should establish their own acceptable performance ranges for this compound.
Experimental Protocols
Broth Microdilution Method
This method involves the use of 96-well microtiter plates to test a range of antibiotic concentrations.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., 0.1 M NaOH, followed by dilution in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control bacterial strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL). Due to its limited solubility in water, dissolve the powder in a minimal amount of 0.1 M NaOH and then dilute to the final volume with sterile CAMHB.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate (columns 1-12).
-
Add an additional 50 µL of the this compound working stock solution (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
For sulfonamides, a "trailing" endpoint (a faint haze of growth) may be observed. The MIC should be recorded as the lowest concentration that inhibits ≥80% of growth compared to the growth control well.[4][5]
-
Agar Dilution Method
This method involves incorporating the antibiotic into the agar medium before it solidifies.
Materials:
-
This compound powder and appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Inoculum replicating device (e.g., Steers replicator)
-
Quality control bacterial strains
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with the desired final concentrations. Mix well and pour into sterile petri dishes.
-
Also prepare a control plate with no antibiotic.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism, including the presence of a single colony or a faint haze.
-
Mandatory Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Interpretation of Results and Further Considerations
-
Trailing Growth: As mentioned, sulfonamides can exhibit trailing endpoints. Consistent reading criteria (e.g., ≥80% inhibition) are essential for reproducibility.[4][5]
-
Medium Composition: The presence of thymidine in the test medium can interfere with the activity of sulfonamides. It is crucial to use Mueller-Hinton medium with low levels of thymidine or supplement the medium with thymidine phosphorylase to obtain accurate results.
-
Clinical Correlation: The in vitro MIC values should be correlated with clinical breakpoints, where available, to classify an isolate as susceptible, intermediate, or resistant. As noted, specific clinical breakpoints for this compound are not as well-established as for other sulfonamides. The breakpoints for sulfamethoxazole may be considered as a reference point, but this should be done with caution.
-
Further Research: Given the limited availability of recent, comprehensive data on this compound MICs and breakpoints, further research is warranted to re-evaluate its in vitro activity against contemporary clinical isolates and to establish updated interpretive criteria.
References
- 1. Effects of this compound and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound and amdinocillin against Escherichia coli strains (with various susceptibilities) in an ascending urinary tract infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:144-82-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Sulfamethizole Efficacy in a Murine Ascending Urinary Tract Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary tract infections (UTIs) represent a significant global health burden, with uropathogenic Escherichia coli (UPEC) being the primary causative agent.[1] The ascending route of infection is the most common pathway, where bacteria colonize the periurethral area and ascend through the urethra to the bladder, and in severe cases, to the kidneys. The development of effective antimicrobial agents is crucial, and preclinical evaluation of these compounds requires robust and reproducible animal models.
The murine ascending UTI model is a well-established and valuable tool for studying the pathogenesis of UTIs and for evaluating the in vivo efficacy of antimicrobial agents.[2] This model mimics the natural course of human infection, allowing for the quantitative assessment of bacterial clearance from the urinary tract and the evaluation of associated pathological changes.
Sulfamethizole is a sulfonamide antibiotic that has been used for the treatment of UTIs. It exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis. These application notes provide a detailed protocol for utilizing the ascending UTI mouse model to test the efficacy of this compound.
Experimental Protocols
Preparation of Uropathogenic E. coli (UPEC) Inoculum
This protocol is for the preparation of a UPEC suspension for transurethral inoculation in mice.
Materials:
-
Uropathogenic E. coli (UPEC) strain (e.g., CFT073 or a clinical isolate)
-
Luria-Bertani (LB) agar plates
-
LB broth
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Sterile centrifuge tubes
-
Incubator (37°C)
-
Shaking incubator (37°C)
Procedure:
-
Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony from the plate into 10 mL of LB broth and grow overnight at 37°C in a shaking incubator.
-
The following day, subculture the overnight culture by adding 100 µL to 10 mL of fresh LB broth and grow for 2-4 hours at 37°C with shaking to reach the mid-logarithmic growth phase.
-
Harvest the bacteria by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile PBS by resuspending the pellet and repeating the centrifugation step.
-
Resuspend the final pellet in sterile PBS.
-
Measure the optical density at 600 nm (OD600) and adjust the bacterial suspension to the desired concentration (e.g., 1-2 x 10^8 colony-forming units (CFU)/mL). The exact correlation between OD600 and CFU/mL should be determined for the specific UPEC strain being used by plating serial dilutions.
-
Keep the final inoculum on ice until use.
Ascending Urinary Tract Infection Model: Transurethral Inoculation
This protocol describes the induction of an ascending UTI in female mice.
Materials:
-
Female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)[3]
-
Anesthesia (e.g., isoflurane)
-
UPEC inoculum (prepared as described above)
-
Sterile, flexible, narrow-gauge polyethylene catheter
-
1 mL syringe
-
Sterile lubricating jelly
-
70% ethanol
Procedure:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in a supine position and gently extrude the bladder by applying light pressure on the lower abdomen to empty it of urine.
-
Clean the urethral meatus with 70% ethanol.
-
Carefully insert a sterile, lubricated catheter into the urethra until it reaches the bladder.
-
Slowly instill 50 µL of the UPEC suspension (containing 1-2 x 10^7 CFU) directly into the bladder via the catheter.[2]
-
Withdraw the catheter and return the mouse to its cage.
-
Monitor the mouse's recovery from anesthesia.
This compound Treatment Regimen
This protocol outlines the administration of this compound to infected mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations (e.g., low dose and high dose).
-
At 24 hours post-infection, begin the treatment regimen.
-
Administer the this compound solution or vehicle control to the mice via oral gavage. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Treatment can be administered once or twice daily for a specified duration (e.g., 3-7 days).[4]
-
Ensure all treatment groups, including the vehicle control, are handled identically.
Assessment of Bacterial Load in Bladder and Kidneys
This protocol details the quantification of bacterial burden in the urinary tract.
Materials:
-
Sterile PBS
-
Sterile dissecting tools
-
Tissue homogenizer
-
LB agar plates
-
Serial dilution tubes with sterile PBS
-
Incubator (37°C)
Procedure:
-
At the designated time point (e.g., 24 hours after the final treatment), humanely euthanize the mice.
-
Aseptically harvest the bladder and both kidneys.
-
Place each organ in a pre-weighed tube containing a known volume of sterile PBS.
-
Weigh the tubes with the organs to determine the tissue weight.
-
Homogenize the tissues using a mechanical homogenizer until completely dissociated.
-
Perform serial ten-fold dilutions of the tissue homogenates in sterile PBS.
-
Plate 100 µL of each dilution onto LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates and calculate the number of CFU per gram of tissue.
Histopathological Analysis
This protocol describes the preparation of bladder tissue for histological examination.
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Immediately after harvesting, fix the bladder tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a microscope for signs of inflammation, such as edema, neutrophil infiltration, and urothelial hyperplasia.[5]
Data Presentation
The following tables present illustrative data for the evaluation of this compound efficacy in the murine ascending UTI model. The values are representative and based on expected outcomes from published studies.
Table 1: Bacterial Load in Bladder and Kidneys Following this compound Treatment
| Treatment Group | Dose (mg/kg) | Mean Bladder Bacterial Load (log10 CFU/g ± SD) | Mean Kidney Bacterial Load (log10 CFU/g ± SD) |
| Vehicle Control | - | 7.2 ± 0.5 | 6.8 ± 0.6 |
| This compound (Low Dose) | 50 | 5.1 ± 0.7 | 4.9 ± 0.8 |
| This compound (High Dose) | 100 | 3.9 ± 0.6 | 3.5 ± 0.7 |
| Positive Control (e.g., Ciprofloxacin) | 10 | 3.5 ± 0.5 | 3.1 ± 0.6 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative.
Table 2: Histopathological Scoring of Bladder Inflammation
| Treatment Group | Dose (mg/kg) | Edema (0-3) | Neutrophil Infiltration (0-3) | Urothelial Hyperplasia (0-3) |
| Vehicle Control | - | 2.8 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.5 |
| This compound (Low Dose) | 50 | 1.5 ± 0.5 | 1.7 ± 0.6 | 1.3 ± 0.4* |
| This compound (High Dose) | 100 | 0.8 ± 0.3 | 0.9 ± 0.4 | 0.6 ± 0.3 |
| Positive Control (e.g., Ciprofloxacin) | 10 | 0.6 ± 0.2 | 0.7 ± 0.3 | 0.4 ± 0.2 |
Scoring: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe. *p < 0.05, **p < 0.01 compared to vehicle control. Data are representative.
Visualizations
References
- 1. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound and amdinocillin against Escherichia coli strains (with various susceptibilities) in an ascending urinary tract infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Novel Sulfamethizole Derivatives for Enhanced Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel sulfonamide derivatives aimed at enhancing antimicrobial activity. While the primary focus is Sulfamethizole, it is important to note that recent scientific literature features a greater abundance of studies on its close structural analog, Sulfamethoxazole. Therefore, this document leverages the extensive research on Sulfamethoxazole as a model to present robust and adaptable protocols for the synthesis and antimicrobial screening of novel sulfonamide derivatives, which are readily applicable to a this compound backbone.
Introduction and Rationale
This compound is a short-acting sulfonamide antibiotic primarily used for urinary tract infections. Like other sulfonamides, its efficacy is threatened by the global rise of antimicrobial resistance (AMR). The development of novel derivatives of existing antibiotics is a critical strategy to overcome resistance mechanisms, improve potency, and broaden the spectrum of activity. By modifying the core this compound structure, researchers aim to create next-generation compounds that can effectively combat resistant pathogens.
Mechanism of Action: Dihydropteroate Synthase Inhibition
Sulfonamides, including this compound, are synthetic bacteriostatic agents.[1] They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Bacteria must synthesize their own folate, which is an essential cofactor in the biosynthesis of nucleotides (DNA and RNA) and certain amino acids.[2] Humans are unaffected by this mechanism as they obtain folate from their diet.[1] The inhibition of this pathway halts bacterial growth and replication.
Caption: Inhibition of bacterial folic acid synthesis by this compound.
Synthesis of Novel Derivatives: Workflow and Protocols
The synthesis of novel derivatives typically involves modifying the N⁴-amino group of the this compound core to create new chemical entities such as Schiff bases, triazoles, or other heterocyclic adducts. These modifications can alter the compound's electronic properties, solubility, and steric profile, potentially leading to enhanced binding to the target enzyme or circumvention of resistance mechanisms.
Caption: General workflow for the synthesis of novel sulfonamide derivatives.
Protocol 3.1: Synthesis of a Schiff Base Derivative (Model: Sulfamethoxazole)
This protocol describes the condensation reaction between the primary aromatic amine of a sulfonamide and an aromatic aldehyde to form a Schiff base (imine).
Materials:
-
Sulfamethoxazole (or this compound) (1 equivalent)
-
Substituted aromatic aldehyde (e.g., p-methoxybenzaldehyde) (1 equivalent)[3]
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve sulfamethoxazole (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in a minimal amount of absolute ethanol in a round-bottom flask.[3]
-
Add a few drops (e.g., 1 mL) of glacial acetic acid to catalyze the reaction.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 5-8 hours).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the solid product.[3]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure Schiff base derivative.
-
Dry the purified product and characterize its structure using FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 3.2: Synthesis of a 1,2,3-Triazole Derivative (Model: Sulfamethoxazole)
This protocol involves a multi-step synthesis culminating in a cycloaddition reaction to form a triazole ring, a common moiety in bioactive molecules.
Materials:
-
Sulfamethoxazole-azide intermediate (synthesized from the parent drug)
-
An alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O)
Procedure (General "Click" Chemistry Approach):
-
Synthesize the azide intermediate from the parent sulfonamide (this typically involves diazotization of the N⁴-amino group followed by reaction with sodium azide).
-
In a reaction vessel, dissolve the sulfamethoxazole-azide intermediate (1 equivalent) and the corresponding alkyne (1 equivalent) in a suitable solvent mixture like t-BuOH and water.
-
Prepare fresh aqueous solutions of sodium ascorbate (e.g., 0.3 equivalents) and CuSO₄·5H₂O (e.g., 0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the pure 1,2,3-triazole derivative.
-
Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antimicrobial Activity Assessment: Workflow and Protocols
Evaluating the antimicrobial activity of newly synthesized compounds is essential to determine their potential as therapeutic agents. The Kirby-Bauer (disk diffusion) and broth microdilution methods are standard initial screening assays.
Caption: Workflow for evaluating the antimicrobial activity of novel compounds.
Protocol 4.1: Determination of Zone of Inhibition (Kirby-Bauer Method)
This method provides a qualitative or semi-quantitative measure of a compound's antimicrobial activity.[2][4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile blank paper discs (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 100 µg/mL)[2]
-
Standard antibiotic discs (e.g., this compound, Ciprofloxacin) and a solvent control disc (DMSO)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Using a sterile cotton swab, uniformly streak the standardized bacterial inoculum over the entire surface of an MHA plate to create a lawn of bacteria.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically place sterile blank paper discs onto the agar surface.
-
Carefully pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disc.
-
Place the standard antibiotic and solvent control discs on the plate, ensuring they are well-spaced.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone indicates greater sensitivity of the organism to the compound.
Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a common technique.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds at a known stock concentration in a suitable solvent
-
Bacterial inoculum suspension, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well
-
Positive control (broth + inoculum), negative control (broth only), and solvent control wells
Procedure:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last well. This creates a range of decreasing concentrations.
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity
The following tables summarize antimicrobial activity data for various novel Sulfamethoxazole derivatives from recent literature, serving as a reference for the expected performance of newly synthesized sulfonamides.
Table 1: Zone of Inhibition for Novel Sulfamethoxazole Derivatives
| Compound ID | Target Organism | Concentration | Zone of Inhibition (mm) | Reference |
| Schiff Base Derivatives | Staphylococcus aureus | 100 mg/mL | 15 - 22 | [2] |
| Bacillus subtilis | 100 mg/mL | 16 - 25 | [2] | |
| Escherichia coli | 100 mg/mL | 12 - 20 | [2] | |
| Klebsiella pneumoniae | 100 mg/mL | 10 - 18 | [2] | |
| Triazole Derivative (12) | Escherichia coli | 18 µg/mL | 18 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) for Novel Sulfamethoxazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Azo Derivative | Staphylococcus aureus | 20 | [1] |
| Triazole Derivative (12) | Staphylococcus aureus | 22 | [5] |
| Pyrrole Hybrid (4a) | Escherichia coli | 11.31 | [6] |
| Pyrrole Hybrid (4a) | Salmonella typhimurium | 19.24 | [6] |
| Sulfonamide (HR14) | Staphylococcus aureus | 1.5 | [7] |
| Sulfonamide (HR14) | Escherichia coli | 2.0 | [7] |
Conclusion
The synthesis of novel derivatives of established antibiotics like this compound is a promising avenue for addressing the challenge of antimicrobial resistance. The protocols outlined here for synthesis via Schiff base formation and triazole synthesis, along with standard methods for antimicrobial evaluation, provide a solid framework for researchers in drug discovery. While recent literature is more focused on Sulfamethoxazole, these methodologies are fundamentally applicable to other sulfonamide cores. The data from these analogs suggest that chemical modification can lead to compounds with potent activity, sometimes exceeding that of the parent drug, particularly against resistant Gram-positive and Gram-negative bacteria. Future work should focus on applying these strategies to the this compound scaffold to generate and test a new library of potentially effective antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. jddtonline.info [jddtonline.info]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
techniques for Sulfamethizole cocrystal screening with different coformers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the screening of sulfamethizole cocrystals with various coformers. The protocols outlined below cover common and effective techniques, including liquid-assisted grinding, solvent evaporation, and slurry crystallization.
Introduction to this compound Cocrystallization
This compound is an antibiotic drug characterized by good solubility but a short in vivo half-life. Cocrystallization presents a promising strategy to modify its physicochemical properties, such as dissolution rate and bioavailability, potentially leading to improved therapeutic performance.[1][2] A cocrystal is a multicomponent system where the active pharmaceutical ingredient (API), in this case, this compound, and a coformer are present in a stoichiometric ratio within a single crystal lattice.[2] The selection of appropriate coformers and screening methods is crucial for the successful development of this compound cocrystals.
Coformer Selection for this compound
The molecular structure of this compound possesses multiple hydrogen bond donors and acceptors, making it a versatile candidate for cocrystal formation.[1] Coformers with complementary functional groups, such as carboxylic acids and amides, are often successful in forming cocrystals with this compound. A screening study has shown successful cocrystallization of this compound with coformers like p-aminobenzoic acid, vanillic acid, p-aminobenzamide, 4,4-bipyridine, suberic acid, oxalic acid, and adipic acid.[1]
Experimental Screening Techniques
The following sections provide detailed protocols for three widely used cocrystal screening techniques. The choice of method can influence the outcome of the screening process, and it is often beneficial to employ multiple techniques.
Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding, also known as solvent-drop grinding, is a mechanochemical method that is efficient in screening for cocrystal formation. The addition of a small amount of solvent facilitates molecular mobility and enhances the kinetics of cocrystal formation.[3][4][5]
Protocol: Liquid-Assisted Grinding of this compound
-
Preparation of Materials:
-
Accurately weigh this compound and the selected coformer in the desired stoichiometric ratio (e.g., 1:1, 1:2, or 2:1). A typical total sample mass is 100-200 mg.
-
Place the physical mixture into a milling jar (e.g., stainless steel or agate) with grinding balls. The ball-to-powder mass ratio should be appropriate for the milling equipment used.
-
-
Grinding Process:
-
Add a minimal amount of a suitable solvent (e.g., 10-20 µL of methanol, ethanol, or acetonitrile per 100 mg of solid mixture). The solvent should act as a lubricant without fully dissolving the components.
-
Mill the mixture using a vibratory ball mill at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes). The milling time can be divided into shorter intervals with intermittent cooling to prevent excessive heat generation.
-
-
Sample Recovery and Analysis:
-
After milling, carefully recover the powdered sample from the milling jar.
-
Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase.
-
Further characterization can be performed using Differential Scanning Calorimetry (DSC) to determine the thermal properties of the new solid and Fourier-Transform Infrared (FTIR) spectroscopy to investigate changes in intermolecular interactions.
-
Solvent Evaporation
Solvent evaporation is a solution-based method that is widely used for growing high-quality single crystals suitable for structural analysis. The selection of a common solvent in which both this compound and the coformer have adequate solubility is critical.[6][7]
Protocol: Solvent Evaporation Screening for this compound Cocrystals
-
Preparation of Solution:
-
Dissolve stoichiometric amounts of this compound and the coformer in a common solvent (e.g., methanol, ethanol, acetone) in a small vial or beaker. The concentration should be sufficient to ensure both components are fully dissolved. Gentle heating or sonication can be used to aid dissolution.
-
-
Crystallization:
-
Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Place the vial in a vibration-free environment to promote the growth of well-defined crystals.
-
The crystallization process can take from several hours to a few days.[6]
-
-
Crystal Harvesting and Analysis:
-
Once crystals have formed and the solvent has evaporated, harvest the solid material.
-
Wash the crystals with a small amount of a non-solvent if necessary to remove any amorphous material.
-
Dry the crystals under ambient conditions.
-
Characterize the crystals using Single-Crystal X-ray Diffraction (SCXRD) for structure determination, and PXRD, DSC, and FTIR for phase identification and further analysis.
-
Slurry Crystallization
Slurry crystallization is a solution-mediated transformation method where a suspension of the API and coformer is stirred in a solvent in which they have low solubility. This method is particularly useful for screening as it can lead to the formation of the most thermodynamically stable crystalline phase.[8]
Protocol: Slurry Crystallization of this compound
-
Preparation of Slurry:
-
Place a stoichiometric mixture of this compound and the coformer in a vial.
-
Add a solvent in which both components are sparingly soluble. The amount of solvent should be sufficient to form a stirrable slurry.[8]
-
Add a magnetic stir bar to the vial.
-
-
Equilibration:
-
Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[8]
-
-
Solid Isolation and Analysis:
-
After the equilibration period, filter the solid material from the slurry.
-
Wash the solid with a small amount of the same solvent used for the slurry.
-
Dry the solid material.
-
Analyze the resulting solid using PXRD to determine if a new crystalline phase has formed. Further characterization can be performed using DSC and FTIR.
-
Data Presentation
The following tables summarize the results of cocrystal screening of this compound with various coformers, including the screening method used, the resulting stoichiometry, and key physicochemical properties.
Table 1: this compound Cocrystal Screening Results
| Coformer | Screening Method | Stoichiometry (SMZ:Coformer) | Result | Reference |
| p-Aminobenzoic Acid | Liquid-Assisted Grinding / Isothermal Solvent Crystallization | 1:1 | Cocrystal | [1] |
| Vanillic Acid | Liquid-Assisted Grinding / Isothermal Solvent Crystallization | 1:1 | Cocrystal | [1] |
| p-Aminobenzamide | Liquid-Assisted Grinding / Isothermal Solvent Crystallization | 1:1 | Cocrystal | [1] |
| 4,4-Bipyridine | Liquid-Assisted Grinding / Isothermal Solvent Crystallization | 1:1 | Cocrystal | [1] |
| Suberic Acid | Liquid-Assisted Grinding / Isothermal Solvent Crystallization | 1:0.5 | Cocrystal | [1] |
| Adipic Acid | Liquid-Assisted Grinding / Isothermal Solvent Crystallization | 1:0.5 | Cocrystal | [1] |
| Oxalic Acid | Liquid-Assisted Grinding / Isothermal Solvent Crystallization | 1:1 | Salt | [1] |
| Sarcosine | Structural Resemblance Strategy | Not Specified | Cocrystal | [2] |
| Saccharin | Structural Resemblance Strategy | Not Specified | Cocrystal | [2] |
| L-Proline | Not Specified | Not Specified | Cocrystal | [2] |
Table 2: Physicochemical Properties of this compound Cocrystals
| Cocrystal/Salt | Melting Point (°C) | Equilibrium Solubility (mg/mL) in 0.1N HCl | Intrinsic Dissolution Rate (mg/cm²/min) in 0.1N HCl | Reference |
| This compound (SMZ) | 209.5 | 0.45 | 0.12 | [1] |
| SMZ-Adipic Acid | 185.2 | 0.28 | 0.08 | [1] |
| SMZ-Suberic Acid | 168.4 | 0.35 | 0.09 | [1] |
| SMZ-Oxalic Acid | 192.7 | 0.15 | 0.05 | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for this compound cocrystal screening.
Caption: Workflow for this compound Cocrystal Screening.
This diagram outlines the logical progression from coformer selection through various screening techniques to the characterization and evaluation of the resulting solid forms.
Conclusion
The successful screening and identification of this compound cocrystals rely on a systematic approach involving the selection of appropriate coformers and the application of suitable screening methodologies. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of pharmaceutical sciences to explore the potential of cocrystallization for modifying the properties of this compound. It is recommended to employ a combination of screening techniques and thorough solid-state characterization to identify and select the most promising cocrystal candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arts.units.it [arts.units.it]
- 4. Cocrystal Formation through Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lam-journal.ly [lam-journal.ly]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Sulfamethizole from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of Sulfamethizole from various environmental matrices, including water, soil, and sediment. The methodologies outlined are designed to ensure high recovery and accurate quantification, making them suitable for environmental monitoring and research in drug development.
Introduction
This compound is a sulfonamide antibiotic used in veterinary medicine. Its presence in the environment, even at trace levels, is a growing concern due to the potential for antibiotic resistance and ecotoxicological effects. Accurate monitoring of this compound in environmental compartments is crucial. Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of analytes from complex matrices, offering significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher recovery rates, and ease of automation.[1]
This application note focuses on the use of hydrophilic-lipophilic balanced (HLB) polymeric sorbents, which have demonstrated broad applicability and high efficiency for the extraction of a wide range of compounds, including sulfonamides.[2]
Experimental Protocols
Solid-Phase Extraction of this compound from Water Samples
This protocol is applicable to various aqueous matrices, including groundwater, surface water, and wastewater effluent.
Materials and Reagents:
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Waters Oasis HLB, 6 cc, 500 mg).
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and reagent-grade water.
-
Reagents: Formic acid, ammonium hydroxide, and ethylenediaminetetraacetic acid (EDTA).
-
Standards: Analytical standard of this compound and its corresponding isotopically labeled internal standard (e.g., ¹³C₆-Sulfamethizole).
-
Glassware and Equipment: Volumetric flasks, pipettes, filtration apparatus with 0.45 µm glass fiber filters, SPE vacuum manifold, and a sample concentrator/evaporator with a nitrogen supply.
Procedure:
-
Sample Preparation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particulate matter.
-
For a 500 mL water sample, add 0.25 g of EDTA to chelate metal ions that may interfere with the extraction.[3]
-
Adjust the sample pH to a range of 4 to 7 using diluted hydrochloric acid or sodium hydroxide. This pH range ensures optimal retention of sulfonamides on the HLB sorbent.
-
Spike the sample with an appropriate amount of the isotopically labeled internal standard.
-
-
SPE Cartridge Conditioning:
-
Place the HLB cartridges on the vacuum manifold.
-
Condition the cartridges by passing 6 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 6 mL of reagent-grade water. Do not allow the sorbent to dry out between these steps.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 6 mL of reagent-grade water to remove any co-adsorbed impurities.
-
Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound and the internal standard from the cartridge by passing 8 mL of methanol (in two 4 mL aliquots) through the sorbent.
-
Collect the eluate in a clean collection tube. Some methods suggest using methanol with 2% aqueous ammonia for elution.
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase of the analytical method (e.g., 10:90 methanol:water).
-
Vortex the reconstituted sample to ensure complete dissolution and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS or another suitable technique.
-
Solid-Phase Extraction of this compound from Soil and Sediment Samples
This protocol involves an initial solvent extraction of the solid matrix, followed by a cleanup and concentration step using SPE.
Materials and Reagents:
-
All materials and reagents listed for the water sample protocol.
-
Additional Solvents: Acetonitrile.
-
Additional Equipment: Ultrasonic bath or microwave-assisted extraction system, centrifuge.
Procedure:
-
Sample Preparation and Initial Extraction:
-
Air-dry the soil or sediment samples and sieve them through a 2 mm mesh to ensure homogeneity.
-
Weigh 5-10 g of the dried sample into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent. A mixture of acetonitrile and water (1:1, v/v) adjusted to pH 2.8 has been shown to be effective for sulfamethoxazole, a closely related sulfonamide.[4] Other studies have utilized methanol or a mixture of citrate buffer (pH 4) and methanol (1:1, v/v).[5]
-
Spike the sample with the isotopically labeled internal standard.
-
Perform an ultrasonic-assisted extraction for 15-30 minutes or a microwave-assisted extraction according to instrument specifications.[6][7]
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid and liquid phases.
-
Carefully decant the supernatant (the extract) into a clean vessel.
-
Repeat the extraction process on the solid residue with a fresh portion of the extraction solvent and combine the supernatants.
-
-
Extract Dilution and SPE Cleanup:
-
Dilute the combined extract with reagent-grade water to reduce the organic solvent concentration to less than 5%. This is crucial for efficient retention on the SPE sorbent.[4]
-
Adjust the pH of the diluted extract to between 4 and 7.
-
Proceed with the SPE procedure (conditioning, sample loading, washing, and elution) as described in steps 2-6 of the protocol for water samples. The diluted soil/sediment extract is loaded onto the cartridge instead of the water sample.
-
Data Presentation
The following tables summarize the performance data for the solid-phase extraction of sulfonamides, including this compound, from environmental samples using various methods.
Table 1: Recovery of Sulfonamides from Water Samples using SPE
| Sorbent Type | Analyte(s) | Sample Matrix | Recovery (%) | RSD (%) | Reference |
| Oasis HLB | 17 Sulfonamides | Pure Water | 79 - 118 | 0.3 - 14.5 | [3] |
| Oasis HLB | Sulfamethoxypyridazine | Water | 84 - 110 | ≤ 10 | [8] |
| Agilent Bond Elut HLB | 19 Sulfonamides | Surface Water | 80 - 90 | < 20 | [7] |
| Oasis HLB Plus | Sulfamethoxazole | Water | 118 ± 5 | - | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Water Samples
| Sorbent Type | Analyte(s) | LOD | LOQ | Reference |
| Oasis HLB | 17 Sulfonamides | 0.01 - 0.05 ng/L | - | [3] |
| Oasis HLB | Sulfamethoxypyridazine | 0.01 mg/L | 0.01 mg/L | [8] |
| Agilent Bond Elut PPL | 19 Sulfonamides | - | several ppt level | [7] |
Table 3: Recovery of Sulfonamides from Soil and Sediment Samples
| Extraction Method | SPE Sorbent | Analyte(s) | Sample Matrix | Recovery (%) | RSD (%) | Reference |
| Ultrasonic Extraction | Oasis HLB | 6 Pharmaceuticals | Freshwater Sediment | 70.1 - 124.9 | 1.6 - 15.8 | [10] |
| Accelerated Solvent Extraction | - | Sulfamethoxazole | Soil | 92 ± 5.5 | - | [4] |
| SLE | Oasis HLB | 5 Antimicrobials | Soil | 55 - 108 | - | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from environmental water and solid samples.
Caption: Workflow for the solid-phase extraction of this compound.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of sulfonamides and metabolites in manure samples by one-step ultrasound/microwave-assisted solid-liquid-solid dispersive extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Studies on the extraction of sulfonamides from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of pharmaceuticals in freshwater sediments using ultrasonic-assisted extraction with SPE clean-up and HPLC-DAD or LC-ESI-MS/MS detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Determination of Sulfamethizole In Vitro Antibacterial Activity using Broth Microdilution
Audience: Researchers, scientists, and drug development professionals.
Principle
This document outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Sulfamethizole. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[3][4] The bacteriostatic nature of sulfonamides like this compound means they inhibit bacterial multiplication rather than directly killing the cells.[5][6]
Mechanism of Action: Inhibition of Folate Synthesis
This compound, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by disrupting the bacterial folic acid (Vitamin B9) synthesis pathway.[5][6] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[7]
This compound is a structural analog of para-aminobenzoic acid (PABA).[] It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[5][7] By binding to the active site of DHPS, this compound blocks the conversion of PABA into dihydropteroate, a critical step in the folic acid pathway.[7] This inhibition halts the production of downstream products like dihydrofolic acid and tetrahydrofolic acid, ultimately preventing bacterial growth and replication.[7] Human cells are unaffected as they obtain folic acid from dietary sources, not through synthesis.[7]
Materials and Reagents
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO) or 0.5 M Sodium Hydroxide (NaOH)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the lot has low levels of thymidine and thymine, as these can interfere with sulfonamide activity.[9]
-
Sterile 96-well, U-bottom microtiter plates
-
Selected bacterial strains (see Table 1)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Experimental Protocols
Select appropriate quality control (QC) and test strains. Gram-negative and Gram-positive bacteria are recommended to assess the spectrum of activity.
Table 1: Recommended Bacterial Strains and Expected MIC Ranges
| Organism | Strain (Example) | Gram Stain | Expected this compound MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | ATCC 25922 | Negative | 8 - 512[10][11] |
| Staphylococcus aureus | ATCC 29213 | Positive | 32 - 512[12][13] |
Note: MIC values can exhibit inter-laboratory variability. The listed ranges are based on published data and should be confirmed.
Protocol:
-
Streak the bacterial strains from frozen stock onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubate at 35°C ± 2°C for 18-24 hours to obtain fresh, isolated colonies.
This compound has limited aqueous solubility. A stock solution must be prepared in an appropriate solvent.
-
Stock Solution (e.g., 5120 µg/mL): Accurately weigh this compound powder. Dissolve in a minimal volume of 0.5 M NaOH or DMSO.[14] For example, to make 10 mL of a 5120 µg/mL stock, dissolve 51.2 mg of this compound powder in 10 mL of solvent.
-
Working Solution: Further dilute the stock solution in sterile CAMHB to the highest concentration required for the assay (e.g., 1024 µg/mL for a final top concentration of 512 µg/mL).
This protocol is for a final volume of 100 µL per well.
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well microtiter plate.
-
Drug Dilution: Add 100 µL of the this compound working solution (e.g., 1024 µg/mL) to the wells in column 1. This results in the highest test concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard the final 50 µL from column 10.
-
Column 11: Growth Control (50 µL CAMHB, no drug).
-
Column 12: Sterility Control (100 µL CAMHB, no drug, no bacteria).
-
-
Inoculum Preparation:
-
From the fresh culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:100 (e.g., 100 µL of standard into 9.9 mL of CAMHB).
-
-
Inoculation: Inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum. Do not inoculate column 12. The final volume in each test well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, examine the plate from the bottom using a reading mirror or automated plate reader.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1] Check the control wells first:
-
Column 11 (Growth Control) should show distinct turbidity.
-
Column 12 (Sterility Control) should remain clear.
-
-
Trailing Endpoints: Sulfonamides may produce a "trailing" effect, where a slight haze or a small button of cells is visible at concentrations above the true MIC. The endpoint should be read as the well with approximately 80% reduction in growth compared to the growth control.
Data Presentation
Results should be recorded systematically.
Table 2: Example MIC Data Recording Template
| Well Column | [this compound] (µg/mL) | Growth (+/-) |
|---|---|---|
| 1 | 512 | - |
| 2 | 256 | - |
| 3 | 128 | - |
| 4 | 64 | + |
| 5 | 32 | + |
| 6 | 16 | + |
| 7 | 8 | + |
| 8 | 4 | + |
| 9 | 2 | + |
| 10 | 1 | + |
| 11 (Growth Control) | 0 | + |
| 12 (Sterility Control) | 0 | - |
| Resulting MIC | 128 µg/mL | |
Experimental Workflow
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. apec.org [apec.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 9. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
application of Sulfamethizole in veterinary medicine for bacterial infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethizole is a sulfonamide antibiotic that has been utilized in veterinary medicine for the treatment of bacterial infections.[1] Like other sulfonamides, its primary mechanism of action is the inhibition of folic acid synthesis in bacteria, a pathway essential for their growth and replication.[2][3][4] This document provides detailed application notes, including quantitative data on its efficacy and pharmacokinetics, as well as experimental protocols for its evaluation. While this compound has a history of use, it is often employed in combination with diaminopyrimidines like trimethoprim to enhance its antibacterial activity and broaden its spectrum.[4][5]
Mechanism of Action
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor in the folic acid synthesis pathway.[6][7][8] Animals are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[6][9] When combined with trimethoprim, which inhibits a subsequent enzyme in the pathway (dihydrofolate reductase), a synergistic and often bactericidal effect is achieved through a sequential blockade.[4][5]
Signaling Pathway: Bacterial Folic Acid Synthesis
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.
In Vitro Antibacterial Activity
The in vitro efficacy of sulfonamides, including this compound, is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Veterinary Pathogens
| Bacterial Species | Sulfamethoxazole MIC50 (µg/mL) | Sulfamethoxazole MIC Range (µg/mL) | Notes |
| Bordetella bronchiseptica (porcine) | 0.5 - 8 | - | Data for a range of sulfonamides.[10] |
| Pasteurella multocida (porcine) | 2 - 32 | - | Data for a range of sulfonamides.[10] |
| Haemophilus pleuropneumoniae (porcine) | 8 - 64 | - | Data for a range of sulfonamides.[10] |
| Streptococcus suis (porcine) | >32 | - | Monotherapy not recommended.[10] |
| Escherichia coli (canine) | - | 8 - 512 | High prevalence of resistance noted.[11][12] |
| Staphylococcus pseudintermedius (canine) | - | - | High prevalence of resistance to trimethoprim-sulfonamide combinations reported.[11] |
| Streptococcus equi | - | - | Synergistic effect observed with trimethoprim.[13] |
Note: Data for this compound is limited; Sulfamethoxazole data is presented as a close surrogate. MIC values can vary significantly based on the bacterial strain and testing methodology.
Pharmacokinetics in Veterinary Species
The pharmacokinetic profile of this compound can vary significantly between animal species. It is generally considered a short-acting sulfonamide.[4]
Table 2: Pharmacokinetic Parameters of Sulfonamides in Various Animal Species
| Species | Drug | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/kg/h) |
| Dogs | Sulfamethoxazole/Trimethoprim | - | - | - |
| Cats | Sulfamethoxazole/Trimethoprim | - | - | - |
| Cattle (Cows) | Sulfamethoxazole | 2.0 - 4.7 | 0.44 - 0.57 | - |
| Swine | Sulfamethazine | 9.8 ± 0.6 | 0.77 ± 0.06 | 0.054 ± 0.001 |
| Horses | Sulfamethoxazole | ~2.5 (donkeys) to ~6.2 (mules) | - | Faster in donkeys than horses/mules |
Note: This table includes data for various sulfonamides due to limited specific data for this compound. Parameters are influenced by factors such as age, health status, and formulation.
Clinical Applications and Dosage
This compound and other sulfonamides are used to treat a variety of bacterial infections in veterinary medicine, including respiratory, urinary tract, and soft tissue infections.[4][14] They are often more effective when administered early in the course of the disease.[4]
Table 3: General Dosage Guidelines for Sulfamethoxazole/Trimethoprim Combinations
| Species | Dosage | Frequency | Route of Administration |
| Dogs | 13 mg/lb (28.6 mg/kg) | Every 24 hours or divided every 12 hours | Oral |
| Cats | 13 mg/lb (28.6 mg/kg) | Every 24 hours or divided every 12 hours | Oral |
| Cattle | 108 mg/lb (237.6 mg/kg) - Day 1; 54 mg/lb (118.8 mg/kg) - Days 2-4 | Once daily | Oral (in drinking water or as a drench) |
| Swine | 108 mg/lb (237.6 mg/kg) - Day 1; 54 mg/lb (118.8 mg/kg) - Days 2-4 | Once daily | Oral (in drinking water) |
Note: These are general guidelines for sulfamethoxazole/trimethoprim combinations and should be adapted by a licensed veterinarian based on the specific clinical case.[15][16] Ensure constant access to drinking water for animals undergoing treatment.[16]
Adverse Effects and Contraindications
Common adverse effects associated with sulfonamides in animals include:
-
Gastrointestinal: Decreased appetite, vomiting, and diarrhea.[17]
-
Urinary Tract: Crystalluria, hematuria, and potential for urinary obstruction. Adequate water intake is crucial.[17]
-
Hypersensitivity Reactions: Urticaria, angioedema, and fever can occur.[17]
-
Keratoconjunctivitis Sicca (Dry Eye): Particularly in dogs with prolonged use.[17]
-
Hematologic: Anemia, leukopenia, and thrombocytopenia are possible but less common.[18][17]
-
Endocrine: Hypothyroidism has been reported in dogs with long-term use.[19]
This compound should not be used in animals with known hypersensitivity to sulfonamides, or in those with severe liver or kidney disease, or blood dyscrasias.[17][20] Its use in pregnant or lactating animals is generally not recommended.[16]
Bacterial Resistance
Resistance to sulfonamides is a significant concern in veterinary medicine and can develop through several mechanisms:
-
Altered Dihydropteroate Synthase: Mutations in the folP gene can lead to a DHPS enzyme with reduced affinity for sulfonamides.
-
Acquisition of Resistance Genes: Plasmids carrying sulfonamide resistance genes (sul1, sul2, sul3, and sul4) that code for a resistant form of DHPS are a common cause of resistance.[3][21]
-
Increased PABA Production: Bacteria may overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.
The prevalence of sul genes is notable in bacterial isolates from livestock and companion animals.[3][21][22]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.[2][23][24][25]
Objective: To determine the in vitro susceptibility of a bacterial isolate to this compound.
Materials:
-
Bacterial isolate from a clinical sample.
-
Mueller-Hinton broth or agar.
-
This compound analytical standard.
-
96-well microtiter plates.
-
Incubator.
-
Spectrophotometer or visual assessment.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to a known concentration.
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight and adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth and bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth. This can be assessed visually or by measuring optical density.
Protocol 2: Evaluation of In Vivo Efficacy in a Murine Infection Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.[14][26][27][28]
Objective: To evaluate the therapeutic efficacy of this compound in treating a systemic bacterial infection in mice.
Materials:
-
Laboratory mice.
-
Pathogenic bacterial strain.
-
This compound formulation for animal administration.
-
Vehicle control.
-
Syringes and needles for infection and treatment administration.
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for a specified period.
-
Infection: Induce a systemic infection by intraperitoneal or intravenous injection of a standardized dose of the pathogenic bacteria.
-
Treatment Groups: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound or vehicle at predetermined time points post-infection.
-
Monitoring: Monitor the mice for clinical signs of illness, body weight changes, and mortality for a defined observation period.
-
Bacterial Load Determination: At the end of the study, euthanize the mice and collect relevant organs (e.g., spleen, liver) to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates and bacterial loads between the treatment and control groups to assess the efficacy of this compound.
Experimental Workflow and Logical Relationships
Caption: Workflow for the Evaluation and Application of this compound.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. wormsandgermsblog.com [wormsandgermsblog.com]
- 3. Distribution of Sulfonamide Resistance Genes in Escherichia coli and Salmonella Isolates from Swine and Chickens at Abattoirs in Ontario and Québec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Trimethoprim-Sulfa (Bactrim, Tribrissen, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formation of folates by microorganisms: towards the biotechnological production of this vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate - Wikipedia [en.wikipedia.org]
- 10. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. SMZ-Med 454 for Animal Use - Drugs.com [drugs.com]
- 16. medi-vet.com [medi-vet.com]
- 17. Sulfamethoxazole/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
- 18. Tribrissen® for Dogs and Cats | PetPlace.com [petplace.com]
- 19. researchgate.net [researchgate.net]
- 20. petcarerx.com [petcarerx.com]
- 21. Sulfonamide resistance evaluation in five animal species and first report of sul4 in companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PREVALENCE OF SULFONAMIDE AND FLORFENICOL RESISTANCE GENES IN ESCHERICHIA COLI ISOLATED FROM YAKS (BOS GRUNNIENS) AND HERDSMEN IN THE TIBETAN PASTURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 26. journals.asm.org [journals.asm.org]
- 27. [PDF] Animal models in the evaluation of antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sulfamethizole Degradation Under Photolysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and protocols for investigating the photolytic degradation of Sulfamethizole (SFZ), a sulfonamide antibiotic. The following sections outline the experimental setup, analytical procedures, and data interpretation necessary to assess the photochemical fate of this compound.
Introduction
This compound, an antimicrobial agent, can enter the environment and undergo transformation upon exposure to sunlight. Understanding its photolytic degradation is crucial for environmental risk assessment and the development of stable pharmaceutical formulations. This application note describes a comprehensive methodology for studying the kinetics and pathways of this compound photolysis.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare standardized solutions of this compound for photolysis experiments.
Materials:
-
This compound (analytical standard)
-
Methanol (HPLC grade)
-
Ultrapure water (e.g., Milli-Q)
-
Volumetric flasks
-
Pipettes
Protocol:
-
Stock Solution (e.g., 1 g/L): Accurately weigh 100 mg of this compound and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Once dissolved, bring the volume to the mark with ultrapure water. This stock solution should be stored in the dark at 4°C.
-
Working Solutions (e.g., 20 mg/L): Prepare fresh working solutions for each experiment by diluting the stock solution with ultrapure water. For example, to prepare a 20 mg/L solution, pipette 2 mL of the 1 g/L stock solution into a 100 mL volumetric flask and fill to the mark with ultrapure water.[1]
Photolysis Reactor Setup
Objective: To create a controlled environment for the irradiation of this compound solutions.
Materials:
-
UV lamp (e.g., Xenon arc lamp or medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Water bath or cooling system to maintain constant temperature
-
Optical filters (if specific wavelengths are desired)
Protocol:
-
Place the quartz reaction vessel containing the this compound working solution on the magnetic stirrer.
-
Position the UV lamp at a fixed distance from the reaction vessel. The entire setup should be enclosed in a light-proof box to prevent exposure to ambient light and for safety.
-
If necessary, use a cooling system to maintain a constant temperature (e.g., 25°C) within the reaction vessel.
-
Turn on the magnetic stirrer to ensure the solution is well-mixed throughout the experiment.
-
Before initiating the photolysis, take a "dark" sample by stirring the solution in the reactor for a period with the lamp off to check for any adsorption or other non-photolytic degradation.
-
Start the UV lamp to initiate the photolysis experiment.
Sample Collection and Analysis
Objective: To monitor the degradation of this compound and the formation of its byproducts over time.
Materials:
-
Syringes and syringe filters (0.22 µm)
-
HPLC vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) and a C18 column.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification of degradation products.
Protocol:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction solution using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial to stop any further reaction and remove any particulate matter.
-
Analyze the samples by HPLC to quantify the concentration of the remaining this compound. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of formic acid.
-
For the identification of degradation products, analyze the samples using an LC-MS/MS system.
Data Presentation
The quantitative data obtained from the photolysis experiments should be summarized for clear comparison. The degradation of this compound typically follows pseudo-first-order kinetics.
Table 1: Pseudo-First-Order Degradation Rate Constants of Sulfonamides in UV/Oxidant Systems [1]
| Sulfonamide | Oxidant System | Initial Concentration (mg/L) | Oxidant Concentration (mM) | Degradation Rate Constant (min⁻¹) |
| Sulfadiazine | UV/Na₂S₂O₈ | 20 | 5 | 0.0245 |
| This compound | UV/NaBrO₃ | 20 | 5 | Not specified, but highest in this system |
| This compound | UV/Na₂S₂O₈ | 20 | 5 | 0.0096 |
| Sulfamethoxazole | UV/Na₂S₂O₈ | 20 | 5 | 0.0283 |
| Sulfathiazole | UV/H₂O₂ | 20 | 5 | Not specified |
| Sulfathiazole | UV/Na₂S₂O₈ | 20 | 5 | 0.0141 |
Table 2: Total Organic Carbon (TOC) Removal Rate Constants in the UV/Na₂S₂O₈ System [1]
| Sulfonamide | Initial Concentration (mg/L) | Oxidant Concentration (mM) | TOC Removal Rate Constant (min⁻¹) |
| Sulfadiazine | 20 | 5 | 0.0057 |
| This compound | 20 | 5 | 0.0081 |
| Sulfamethoxazole | 20 | 5 | 0.0130 |
| Sulfathiazole | 20 | 5 | 0.0106 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for studying this compound photolysis.
Caption: Experimental workflow for this compound photolysis study.
Proposed Degradation Pathway
The photolytic degradation of this compound can proceed through various pathways, including the cleavage of the S-N bond and modifications of the aromatic ring. The following diagram illustrates a plausible degradation pathway.
Caption: Proposed photolytic degradation pathway of this compound.
Conclusion
The methodology described provides a robust framework for investigating the photolytic degradation of this compound. By following these protocols, researchers can obtain reliable data on the degradation kinetics and identify the transformation products, which is essential for a comprehensive environmental fate and stability assessment of this antibiotic. The degradation of this compound is shown to follow pseudo-first-order kinetics, and the rate can be influenced by the presence of different oxidants.[1] Further studies can explore the effects of various environmental parameters such as pH, temperature, and the presence of natural organic matter on the photolysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Sulfamethizole Solubility with Cyclodextrins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the aqueous solubility of Sulfamethizole using cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: What are cyclodextrins and how do they increase the solubility of this compound?
A1: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][2][3] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming a "host-guest" or inclusion complex.[1][2][4] The resulting complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[3]
Q2: Which type of cyclodextrin is most effective for this compound?
A2: Studies have shown that β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at complexing with this compound.[4] β-CD typically complexes well with aromatic and heterocyclic compounds.[2] While β-CD may show a high binding affinity, HP-β-CD often leads to greater overall solubility enhancement due to its own higher intrinsic water solubility.[5] The choice depends on the desired solubility increase, formulation requirements, and toxicity profile.
Q3: What is the typical stoichiometry of a this compound-cyclodextrin complex?
A3: The most common stoichiometry for this compound and cyclodextrins like β-CD and HP-β-CD is 1:1, meaning one molecule of this compound is encapsulated by one molecule of cyclodextrin.[4][6][7] However, other stoichiometries, such as a 2:3 ratio for this compound:HP-β-CD, have also been reported.[4] It is crucial to determine the stoichiometry for your specific system experimentally.
Q4: How can I confirm the formation of an inclusion complex in the solid state?
A4: The formation of a solid-state inclusion complex is not guaranteed even if it forms in solution.[8] Several analytical techniques can be used for confirmation, including:
-
Differential Scanning Calorimetry (DSC): The characteristic melting point peak of the drug should disappear or shift in the thermogram of the complex.[9][10]
-
Powder X-ray Diffractometry (PXRD): The diffraction pattern of the complex will be distinctly different from the simple physical mixture of the drug and cyclodextrin.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the characteristic absorption bands of the drug molecule, such as shifts or decreases in intensity, can indicate its inclusion within the cyclodextrin cavity.[9][11]
Q5: Can additives or excipients in my formulation affect the complexation?
A5: Yes, other components in the formulation can influence the complexation efficiency.[12] Water-soluble polymers (like PEGs) and surfactants can sometimes enhance the solubilizing effect of cyclodextrins.[1][10] However, some excipients may also compete with the drug for the cyclodextrin cavity, potentially reducing the complexation efficiency. It is recommended to perform phase-solubility studies in a medium that closely resembles the final formulation.[12]
Troubleshooting Guide
Issue 1: The observed solubility increase is lower than expected.
-
Possible Cause: Incorrect pH. The ionization state of this compound affects its ability to form a complex. Cyclodextrins are generally more effective at solubilizing the non-ionized form of a drug.
-
Troubleshooting Step: Measure and adjust the pH of your aqueous medium. Conduct phase-solubility studies across a relevant pH range to find the optimal conditions.
-
Possible Cause: Suboptimal cyclodextrin choice. The size of the cyclodextrin cavity must be appropriate for the guest molecule.[2]
-
Troubleshooting Step: Test different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the most effective host for this compound.
-
Possible Cause: Low binding constant. A very high binding constant can sometimes hinder drug release, but a very low one will not provide significant solubility enhancement.[13]
-
Troubleshooting Step: If the binding constant (determined from a phase-solubility study) is too low, consider a different cyclodextrin derivative or the addition of a water-soluble polymer to create a ternary complex, which can improve efficiency.[1]
Issue 2: The phase-solubility diagram is not a linear AL-type.
-
Possible Cause: The diagram shows a plateau (AP-type) or a downward curve (AN-type). This may indicate the formation of higher-order complexes or self-aggregation of the cyclodextrin and/or the complex.[9]
-
Troubleshooting Step: This is not necessarily an error. Analyze the curve to understand the complexation behavior. AN-type curves can sometimes be interpreted using models that account for aggregation.
-
Possible Cause: A precipitate forms at higher cyclodextrin concentrations, resulting in a BS-type diagram. This indicates that the inclusion complex itself has limited solubility.[12]
-
Troubleshooting Step: This behavior is common with natural cyclodextrins like β-CD.[12] To avoid precipitation, either work within the linear range of the curve or switch to a more soluble derivative like HP-β-CD, which typically produces A-type diagrams.[12]
Issue 3: Solid-state characterization (DSC, PXRD) shows evidence of crystalline drug in the final product.
-
Possible Cause: The preparation method was ineffective at forming the inclusion complex.
-
Troubleshooting Step: The method used to prepare the solid complex is critical.[8] If a physical mixture or co-grinding was used, try a more robust method like co-precipitation, kneading, or freeze-drying, which are more likely to yield a true inclusion complex.[4]
-
Possible Cause: Incorrect molar ratio. An excess of the drug was used during preparation.
-
Troubleshooting Step: Ensure the preparation is done using the correct stoichiometry (e.g., 1:1 molar ratio) as determined by a Job's plot or phase-solubility study.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the complexation of sulfonamides with cyclodextrins.
Table 1: Stability Constants (Kc) for Sulfonamide-Cyclodextrin Complexes
| Sulfonamide | Cyclodextrin | pH / Medium | Stability Constant (Kc) M-1 | Reference |
| Sulfamethoxazole | β-CD | - | 122.3 | [13] |
| Sulfamethoxazole | HP-β-CD | - | 39 | [13] |
| Sulfamethoxazole | HP-β-CD | - | 302 ± 3 | [9] |
| Sulfamethazine | β-CD | pH 2.0 | 40.4 ± 0.4 | [5] |
| Sulfamethazine | β-CD | pH 8.0 | 29.4 ± 0.4 | [5] |
| Sulfamethazine | M-β-CD | Water | 56 ± 1 | [5] |
| Sulfamethazine | M-β-CD | pH 2.0 | 39 ± 3 | [5] |
| Sulfamethazine | M-β-CD | pH 8.0 | 39 ± 5 | [5] |
Table 2: Solubility Enhancement of Sulfamethoxazole with β-Cyclodextrin
| Formulation | Medium | Solubility (mg/mL) | Fold Increase | Reference |
| Sulfamethoxazole (alone) | pH 4.5 | 0.086 | - | [10] |
| SMX:β-CD (1:1) | pH 4.5 | 0.175 | ~2.0x | [10] |
| SMX:β-CD:PEG20000 (1:1) | pH 4.5 | 0.377 | ~4.4x | [10] |
| Sulfamethoxazole (alone) | pH 7.0 | 0.124 | - | [10] |
| SMX:β-CD (1:1) | pH 7.0 | 0.188 | ~1.5x | [10] |
| SMX:β-CD:PEG20000 (1:1) | pH 7.0 | 0.406 | ~3.3x | [10] |
Experimental Protocols
Protocol 1: Phase-Solubility Study (Higuchi-Connors Method)
This method is used to determine the stoichiometry and apparent stability constant (Kc) of the complex.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM HP-β-CD).
-
Equilibration: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials. Ensure enough solid is present to maintain saturation.
-
Shaking: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).[2]
-
Sampling & Analysis: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant of each vial and filter it through a membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.
-
Quantification: Dilute the filtrate appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry.[2][5]
-
Data Analysis: Plot the total concentration of dissolved this compound (y-axis) against the concentration of cyclodextrin (x-axis).
-
For a 1:1 complex exhibiting an AL-type diagram, the stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S0) using the formula: Kc = slope / (S0 * (1 - slope))
-
S0 is the y-intercept, which represents the solubility of this compound in the absence of cyclodextrin.
-
Protocol 2: Stoichiometry Determination (Job's Plot / Continuous Variation Method)
This method is used to confirm the stoichiometry of the host-guest complex in solution.[7][14]
-
Stock Solutions: Prepare equimolar stock solutions of this compound and the cyclodextrin in the chosen aqueous buffer.
-
Sample Series: Prepare a series of samples by mixing the two stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ... 9:1, 10:0), keeping the total molar concentration constant in each sample.[7]
-
Measurement: Measure a physical property that changes upon complexation, such as UV-Vis absorbance, at a specific wavelength.[14] Calculate the change in this property (e.g., ΔAbsorbance) relative to the uncomplexed drug.
-
Plotting: Plot a graph of ΔAbsorbance * Mole Fraction of Drug against the Mole Fraction of the Drug.
-
Interpretation: The mole fraction at which the maximum deviation occurs indicates the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 complex.[14]
Protocol 3: Preparation of Solid Inclusion Complex (Freeze-Drying Method)
This method is effective for producing an amorphous, high-surface-area solid complex.
-
Solution Preparation: Dissolve this compound and the cyclodextrin in an appropriate molar ratio (e.g., 1:1) in an aqueous medium. Gentle heating or sonication can be used to aid dissolution.[5]
-
Equilibration: Stir the solution for an extended period (e.g., 24-48 hours) to ensure complete complex formation.[5]
-
Freezing: Rapidly freeze the solution using a dry ice/acetone bath or by placing it in a deep freezer (-40°C or below).
-
Lyophilization: Place the frozen sample on a freeze-dryer. Lyophilize under high vacuum for 24-48 hours, or until all the solvent has sublimated, to obtain a dry, fluffy powder.
-
Characterization: Characterize the resulting solid powder using techniques like DSC, PXRD, and FT-IR to confirm complex formation.
Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfamethoxazole:hydroxypropyl-β-cyclodextrin complex: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onlinepharmacytech.info [onlinepharmacytech.info]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sulfamethizole Resistance in Escherichia coli
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome sulfamethizole resistance in Escherichia coli strains.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during antimicrobial susceptibility testing and synergy analysis of this compound against E. coli.
FAQs
Q1: My this compound-susceptible E. coli control strain shows a higher Minimum Inhibitory Concentration (MIC) than expected. What are the possible causes?
A1: Several factors can lead to unexpectedly high MIC values for control strains:
-
Media Composition: Standard Mueller-Hinton Broth (MHB) can contain thymidine, which interferes with the mechanism of action of sulfonamides. Ensure you are using Mueller-Hinton Broth with low levels of thymidine and thymine. For testing sulfonamides, CLSI guidelines recommend using cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with laked horse blood or thymidine phosphorylase to negate the effects of any thymidine in the medium.
-
Inoculum Density: An inoculum that is too dense can lead to falsely elevated MICs. Ensure your bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This compound Stock Solution: The potency of your this compound stock may have degraded. Ensure it is stored correctly (protected from light) and has not expired. Prepare fresh stock solutions if in doubt. It's also important to ensure the drug is fully solubilized, which may require a small amount of NaOH.
-
Incubation Conditions: Incorrect incubation time or temperature can affect bacterial growth and, consequently, the MIC reading. Incubate plates at 35°C ± 2°C for 16-20 hours.
Q2: I am not observing synergy between this compound and trimethoprim against a known resistant strain. What should I check?
A2: Apparent lack of synergy in a checkerboard assay can be due to several experimental variables:
-
Incorrect Concentration Range: The concentration ranges for one or both drugs may not be appropriate to detect synergy. Ensure your dilutions cover concentrations both above and below the individual MICs of each drug for the test strain.
-
High-Level Resistance: The strain may possess a highly efficient resistant dihydropteroate synthase (DHPS) encoded by sul genes, making it difficult to achieve synergy with concentrations that are clinically relevant. Confirm the presence of sul1, sul2, or sul3 genes via PCR.
-
Calculation Errors: Double-check your calculations for the Fractional Inhibitory Concentration (FIC) index. A common mistake is misidentifying the MIC of each drug in the presence of the other.
-
Interpretation of Growth: For sulfonamide combinations, trailing endpoints can make it difficult to determine the true MIC. The recommended endpoint is the concentration that inhibits ≥80% of growth compared to the positive control well.
Q3: How do I interpret the results of my checkerboard assay? The FIC index is between 0.5 and 1.0.
A3: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
An FIC index between 0.5 and 1.0 indicates an additive effect . This means the combined effect of the two drugs is equal to the sum of their individual effects, which is still a favorable outcome, though not as potent as synergy.
Q4: I am screening for novel DHPS inhibitors. What are some common pitfalls?
A4: When screening for new inhibitors against this compound-resistant E. coli:
-
Target Specificity: Ensure your assay specifically measures the inhibition of the resistant DHPS enzyme (e.g., Sul1, Sul2) and not the wild-type enzyme, as inhibitors may have different affinities.
-
Cell Permeability: A compound may show potent inhibition in a cell-free enzymatic assay but have no effect on whole bacterial cells due to poor permeability through the E. coli outer membrane. It is crucial to perform both enzymatic and whole-cell (MIC) assays.
-
Compound Solubility: Poor solubility of test compounds in aqueous media can lead to inaccurate results. Use of a small percentage of DMSO is common, but ensure the final concentration does not affect bacterial growth.
II. Data Presentation
The following tables summarize quantitative data relevant to this compound resistance and strategies to overcome it.
Table 1: Representative MIC Values of this compound against E. coli Strains
| E. coli Strain Type | Resistance Mechanism | This compound MIC (µg/mL) | Reference |
| Susceptible (Wild-Type) | Native folP gene | 8 - 128 | [1] |
| Resistant | Chromosomal mutation | 128 - 512 | [1] |
| Highly Resistant | Acquired sul2 gene | >2,048 | [1] |
Table 2: Example of Synergy between this compound and Trimethoprim against a Resistant E. coli Strain
(Note: These are illustrative values based on typical experimental outcomes. Actual values will vary by strain.)
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 1024 | 128 | 0.125 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |
| Trimethoprim | 32 | 8 | 0.250 |
Table 3: Examples of Non-Sulfonamide DHPS Inhibitors Tested Against E. coli
| Inhibitor Class | Compound Example | Target Enzyme | Potency Metric | Value | Reference |
| Diphenylsulfone | 4,4′-Diaminodiphenylsulfone (DDS) | DHPS | I₅₀ | 2 x 10⁻⁵ M | [2] |
| Diphenylsulfone | 4,4′-Diaminodiphenylsulfone (DDS) | DHPS | Kᵢ | 5.9 x 10⁻⁶ M | [2] |
| Nitrosoisocytosine | 6-(methylamino)-5-nitrosoisocytosine | DHPS | I₅₀ | 1.6 µM | [3] |
| PABA Analogue | Phosphanilic Acid | DHPS | Weak Inhibitor | - | [4] |
III. Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Solvent (e.g., 0.1 M NaOH, then dilute in water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Thymidine Phosphorylase or 5% Laked Horse Blood
-
Sterile 96-well U-bottom microtiter plates
-
E. coli test strain(s) and a quality control strain (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: a. Accurately weigh this compound powder. b. Dissolve in a small volume of 0.1 M NaOH and then bring to the final volume with sterile deionized water to create a high-concentration stock (e.g., 10,240 µg/mL). c. Sterilize the stock solution by filtering through a 0.22 µm filter.
-
Prepare Test Medium: a. Prepare CAMHB according to the manufacturer's instructions. b. Supplement the medium with thymidine phosphorylase (at the concentration recommended by the supplier) or 5% laked horse blood to counteract thymidine interference.
-
Prepare Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm (absorbance should be 0.08-0.13). c. Dilute this standardized suspension in the prepared test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Prepare Microtiter Plate: a. In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the test medium. Typically, this is done by adding 50 µL of medium to wells 2-11, adding 100 µL of the starting drug concentration to well 1, and then serially transferring 50 µL from well 1 to well 11. b. Well 11 will serve as the growth control (no drug). Add 50 µL of drug-free medium. c. Well 12 will be the sterility control (no bacteria). Add 100 µL of drug-free medium.
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to wells 1-11. The final volume in these wells will be 100 µL. Do not add bacteria to the sterility control well (well 12). b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. b. For sulfonamides, a slight haze or pinpoint growth may occur. The recommended endpoint is the lowest concentration that inhibits ≥80% of growth as compared to the growth control well.
Protocol 2: Checkerboard Synergy Assay
This protocol determines the interaction between this compound and a second agent (e.g., trimethoprim).
Procedure:
-
Determine Individual MICs: First, determine the MIC of this compound and the second agent (Drug B) individually for the test strain as described in Protocol 1.
-
Prepare Drug Dilutions in the Plate: a. Use a 96-well plate. Orient the plate so that the concentration of this compound decreases from left to right (e.g., across columns 1-10) and the concentration of Drug B decreases from top to bottom (e.g., down rows A-G). b. Row H: Prepare serial dilutions of this compound alone to re-confirm its MIC. c. Column 11: Prepare serial dilutions of Drug B alone to re-confirm its MIC. d. Well H11: This will be the drug-free growth control. e. In the main grid (A1-G10), each well will contain a unique combination of this compound and Drug B. This is typically achieved by first adding 50 µL of each concentration of Drug B to the appropriate rows, and then adding 50 µL of each concentration of this compound to the appropriate columns.
-
Inoculation and Incubation: a. Prepare the bacterial inoculum as described in Protocol 1, but dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in a final volume of 100 µL per well. b. Inoculate all wells except for a sterility control. c. Incubate the plate under the same conditions as the MIC assay (35°C ± 2°C for 16-20 hours).
-
Reading Results and Calculating FIC Index: a. After incubation, identify the MIC of each drug alone (from Row H and Column 11). b. In the main grid, find the lowest concentration of this compound that inhibits growth at each concentration of Drug B, and vice-versa. c. For each well showing growth inhibition, calculate the FIC Index. The lowest FIC Index value is reported for the combination. d. Use the interpretation guidelines in FAQ 3 to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
IV. Mandatory Visualizations
Mechanism of Sulfonamide Action and Resistance
The following diagram illustrates the folate biosynthesis pathway, the target of this compound, and the mechanism by which sul genes confer resistance.
Caption: Mechanism of this compound action and resistance in E. coli.
Experimental Workflow for Synergy Testing
The diagram below outlines the logical flow of a checkerboard synergy assay.
Caption: Workflow for a checkerboard synergy assay.
Troubleshooting Logic for Unexpected MIC Results
This diagram provides a logical path for troubleshooting inconsistent MIC results.
Caption: Troubleshooting flowchart for unexpected MIC results.
References
- 1. Effects of this compound and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of dihydropteroate synthase: substituent effects in the side-chain aromatic ring of 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines and synthesis and inhibitory potency of bridged 5-nitrosoisocytosine-p-aminobenzoic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphanilic acid inhibits dihydropteroate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Matrix Effects in Sulfamethizole LC-MS/MS Analysis: A Technical Support Guide
Welcome to the Technical Support Center for the LC-MS/MS analysis of Sulfamethizole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the challenges posed by matrix effects, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, tissue).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis. In complex biological matrices, endogenous substances like phospholipids, salts, and proteins are common sources of matrix effects.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column.[2][3] A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[2][3]
-
Post-Extraction Spike: This is a quantitative method where you compare the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract after the extraction process.[3] The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with matrix effects for this compound?
A3: A stable isotope-labeled internal standard, such as this compound-d4, is a form of this compound where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium).[4] Since a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences very similar matrix effects.[4] By using the peak area ratio of the analyte to the SIL-IS for quantification, variations caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[4]
Q4: What are the most common strategies to reduce or eliminate matrix effects in this compound analysis?
A4: The most effective strategies involve:
-
Optimizing Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to remove interfering matrix components before LC-MS/MS analysis.[5] SPE is often considered the most effective for removing a broad range of interferences.
-
Chromatographic Separation: Modifying the LC method (e.g., adjusting the mobile phase gradient, changing the column chemistry) to separate this compound from co-eluting matrix components can significantly reduce interference.[6]
-
Using a Suitable Internal Standard: As mentioned, a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[4]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects by ensuring that both standards and samples are affected similarly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low and inconsistent signal for this compound | Significant and variable ion suppression. | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify the retention time of the suppression. 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method. For example, if you are using protein precipitation, consider trying solid-phase extraction (SPE). 3. Optimize Chromatography: Adjust the LC gradient to separate the this compound peak from the suppression zone. 4. Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate this compound-d4 to compensate for the variability. |
| High variability in internal standard (IS) response | Inconsistent sample preparation or differential matrix effects between samples. | 1. Review Sample Preparation Procedure: Ensure consistent and accurate pipetting and vortexing. 2. Enhance Sample Cleanup: The matrix composition may vary between your samples. A more effective cleanup method like SPE can help to minimize these differences. 3. Check Instrument Stability: Monitor the spray stability of the ESI source and ensure the system is equilibrated before analysis. |
| Poor recovery of this compound but good recovery of the IS | Suboptimal extraction conditions for this compound. | 1. Adjust pH: The extraction efficiency of sulfonamides can be pH-dependent. Optimize the pH of your sample and extraction solvents. 2. Change SPE Sorbent: If using SPE, the sorbent may not be optimal for this compound. Consider a different type of SPE cartridge (e.g., mixed-mode). |
| Calibration curve is non-linear | Matrix effects that are concentration-dependent or saturation of the detector. | 1. Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples. 2. Dilute Samples: If detector saturation is suspected at high concentrations, dilute your samples and adjust the calibration range accordingly. 3. Improve Sample Cleanup: This can reduce concentration-dependent matrix effects. |
Data on Matrix Effect Mitigation Strategies
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of expected performance for different techniques when analyzing sulfonamides like this compound in biological matrices.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-100% | High potential for significant ion suppression. | Simple, fast, and inexpensive. | Limited removal of matrix components, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate ion suppression, generally less than PPT.[7] | Good removal of phospholipids and other interferences. | Can be labor-intensive and may have lower recovery for polar analytes.[7] |
| Solid-Phase Extraction (SPE) | >90% | Low ion suppression, generally the most effective method.[7] | Excellent removal of a wide range of matrix interferences, leading to cleaner extracts and reduced matrix effects.[7] | Can be more time-consuming and expensive than PPT. |
Note: The values presented are typical ranges and can vary depending on the specific protocol, matrix, and analyte.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Water (deionized or HPLC grade)
-
SPE vacuum manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitates.
-
To 500 µL of plasma supernatant, add 500 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Wash with 3 mL of methanol.
-
Equilibrate with 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M acetic acid.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute this compound with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Protocol 2: Protein Precipitation (PPT) of this compound from Serum
Materials:
-
Serum samples
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 3: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your sample preparation protocol)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase for your this compound analysis.
-
Connect the outlet of the LC column to a tee-union.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-union.
-
Connect the third port of the tee-union to the ESI source of the mass spectrometer.
-
Begin the LC run with your standard gradient.
-
Once the LC flow is stable, start the syringe pump to infuse the this compound standard at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the MRM transition for this compound. You should observe a stable, elevated baseline.
-
Inject the blank matrix extract onto the LC column.
-
Observe the baseline for any dips (ion suppression) or rises (ion enhancement) as the matrix components elute.
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: A comparison of Protein Precipitation and Solid-Phase Extraction workflows.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. waters.com [waters.com]
troubleshooting inconsistent MIC results for Sulfamethizole against Staphylococcus aureus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) results for sulfamethizole against Staphylococcus aureus.
Troubleshooting Guide: Inconsistent MIC Results
Use this guide to diagnose and resolve common issues observed during this compound MIC testing.
Problem: Higher than expected MIC values or no susceptibility observed.
| Potential Cause | Troubleshooting Step | Explanation |
| Thymidine in Media | 1. Verify the Mueller-Hinton Agar/Broth (MHA/MHB) lot has low thymidine levels.[1] 2. Perform quality control with Enterococcus faecalis ATCC 29212, which is sensitive to thymidine levels.[1] 3. If high thymidine is suspected, switch to a different lot of media or add lysed horse blood, which contains thymidine phosphorylase to degrade thymidine.[1] | Thymidine can bypass the folic acid synthesis pathway inhibited by this compound, leading to bacterial growth and falsely elevated MICs.[1][2][3] |
| Para-aminobenzoic acid (p-ABA) in Media | 1. Ensure the testing medium is specifically designed for sulfonamide susceptibility testing with minimal p-ABA content.[1] | p-ABA is a direct antagonist of sulfonamides, as it is the natural substrate for the dihydropteroate synthase (DHPS) enzyme.[1] |
| Incorrect Inoculum Density | 1. Prepare the inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] 2. For broth microdilution, dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4] | An inoculum that is too dense can overwhelm the antibiotic, leading to apparent resistance. An inoculum that is too light may result in falsely low MICs. |
| Genetic Resistance | 1. Sequence the dihydropteroate synthase (dhps) gene to check for mutations known to confer resistance. | Resistance to this compound in S. aureus can be due to mutations in the dhps gene, which reduces the drug's binding affinity to the enzyme.[5][6] |
Problem: Difficulty in determining the MIC endpoint ("trailing effect").
| Potential Cause | Troubleshooting Step | Explanation |
| Bacteriostatic Nature of this compound | 1. Read the MIC at the lowest concentration that inhibits ≥80% of growth as compared to the growth control well.[4][7][8] 2. Use a spectrophotometer to aid in determining the 80% inhibition point if visual inspection is difficult. | Sulfonamides are bacteriostatic, meaning they inhibit growth rather than kill the bacteria. This can result in a faint haze of residual growth (trailing) over a range of concentrations, making the endpoint subjective.[7] |
| Small Colony Variants (SCVs) | 1. Incubate plates for a full 18-24 hours and examine for tiny colonies. 2. Consider specialized screening methods if SCVs are suspected. | S. aureus can produce SCVs that may show higher resistance to this compound and are not always detected in routine lab tests.[9] |
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC results for S. aureus higher than the published data?
A1: Several factors could contribute to this discrepancy. The most common issue is the presence of thymidine in the test medium, which can antagonize the activity of this compound.[1][10][11] Ensure you are using a Mueller-Hinton medium with low levels of thymidine. Another possibility is the presence of para-aminobenzoic acid (p-ABA) in the media, which directly competes with this compound.[1] Finally, the S. aureus strain itself may have acquired genetic resistance through mutations in the dhps gene.[6]
Q2: I'm observing a faint haze of bacterial growth across several wells in my broth microdilution assay. How do I determine the correct MIC?
A2: This phenomenon is known as "trailing" and is common with bacteriostatic antibiotics like this compound.[7] According to CLSI guidelines, the MIC for sulfonamides should be read as the lowest concentration that inhibits at least 80% of the growth observed in the positive control well.[4][8]
Q3: What is the standard protocol for this compound MIC testing against S. aureus?
A3: The recommended method is broth microdilution following the guidelines of a standards body like the Clinical and Laboratory Standards Institute (CLSI).[12] This involves preparing a standardized bacterial inoculum, performing serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth, inoculating the wells, and incubating for 16-20 hours at 35°C.[4]
Q4: Can the presence of other substances in my sample affect the MIC results?
A4: Yes. For example, clinical samples like pus have been reported to contain thymidine, which could potentially affect the in-vivo efficacy of this compound and may not be reflected in standard in-vitro tests.[10]
Q5: What are the expected MIC ranges for quality control strains like S. aureus ATCC 29213?
A5: It is essential to refer to the latest CLSI M100 document for the most current and accurate quality control ranges for S. aureus ATCC 29213 and other reference strains.[7][13][14] These ranges are periodically updated.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on established standards for antimicrobial susceptibility testing.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO, followed by dilution in sterile water).
-
Filter-sterilize the stock solution.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of S. aureus, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Microplate Preparation:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first column of wells, resulting in a starting concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down to the desired final concentration. Discard the final 50 µL from the last dilution column.
-
The final column should serve as a positive control (broth and inoculum only), and an additional well should be a negative control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows at least 80% inhibition of growth compared to the positive control well.[4]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: this compound's mechanism of action and bypass.
References
- 1. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 2. Mechanisms of Staphylococcus aureus survival of trimethoprim-sulfamethoxazole-induced thymineless death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of minimal amounts of thymidine on activity of trimethoprim-sulfamethoxazole against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening method for trimethoprim/sulfamethoxazole-resistant small colony variants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Effect of thymidine on activity of trimethoprim and sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 13. quality.ctrl.ucla.edu [quality.ctrl.ucla.edu]
- 14. fda.gov [fda.gov]
enhancing the dissolution rate of Sulfamethizole through cocrystallization
Welcome to the technical support center for enhancing the dissolution rate of Sulfamethizole through cocrystallization. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cocrystallizing this compound?
The primary goal of cocrystallizing an active pharmaceutical ingredient (API) like this compound is to modify its physicochemical properties without altering its chemical structure.[1] While cocrystallization is often employed to enhance the solubility and dissolution rate of poorly soluble drugs (BCS Class II and IV), for this compound, the objective can be twofold.[2][3] Some research focuses on decreasing the dissolution rate to prolong its in-vivo half-life and improve bioavailability by reducing its rapid systemic elimination.[4][5] Conversely, for related sulfonamides with poor solubility, cocrystallization is a strategy to increase the dissolution rate.[3][6]
Q2: How do I select a suitable coformer for this compound?
Coformer selection is a critical step in cocrystal design. The aim is to introduce non-covalent interactions, primarily hydrogen bonds, between the API and the coformer.[4] A common strategy is to choose pharmaceutically acceptable coformers with functional groups that are complementary to those of this compound. This compound has hydrogen bond donor groups (amine NH2 and imine NH) and acceptor groups (sulfonyl O, thiazolidine N and S, and imidine N).[5] Coformers containing carboxylic acids, amides, or pyridines are often screened.[5] The pKa difference between the API and the coformer can also be a guiding principle to favor cocrystal formation over salt formation.[7]
Q3: What are the common methods for preparing this compound cocrystals?
Several methods are used for preparing cocrystals, and the choice of method can influence the resulting solid form.[1] Common techniques include:
-
Solvent Evaporation: This is a widely used and reliable method where the API and coformer are dissolved in a common solvent, which is then slowly evaporated to induce cocrystallization.[8]
-
Liquid-Assisted Grinding (LAG) / Solvent-Drop Grinding: This mechanochemical method involves grinding the API and coformer together with a small amount of a liquid to facilitate the cocrystallization process.
-
Solid-State Milling: This technique uses mechanical force, for instance in a ball mill, to induce the formation of cocrystals from a physical mixture of the API and coformer.[9]
-
Slurry Conversion: In this method, a suspension of the API and coformer is stirred in a solvent in which they have limited solubility. Over time, the less stable forms convert to the more stable cocrystal.[8]
Q4: Which analytical techniques are essential for characterizing this compound cocrystals?
A combination of analytical techniques is necessary to confirm the formation of a new crystalline phase and to characterize its properties.[8] The most critical techniques include:
-
Powder X-Ray Diffraction (PXRD): This is the primary tool to identify new crystalline phases. The PXRD pattern of a cocrystal will be unique and different from the patterns of the individual components.[9]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the cocrystal, which is typically different from the melting points of the API and coformer. It helps in identifying the formation of a new solid phase.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of hydrogen bonding interactions between the API and the coformer through shifts in the characteristic vibrational frequencies of the functional groups involved.[9]
-
Single-Crystal X-Ray Diffraction (SCXRD): While more challenging to obtain suitable crystals, SCXRD provides definitive proof of cocrystal formation and reveals the precise molecular arrangement and intermolecular interactions within the crystal lattice.[5]
Troubleshooting Guide
Q: My experiment yielded an amorphous product instead of a cocrystal. What went wrong?
A: The formation of an amorphous phase can occur, particularly with mechanochemical methods like ball milling.[3] This may be due to the high energy input during grinding, which can disrupt the crystal lattice without allowing sufficient time for a new ordered cocrystal lattice to form.[8]
-
Recommendation: Try reducing the milling time or intensity. Alternatively, liquid-assisted grinding with a small amount of a suitable solvent can facilitate the transition to a crystalline state. Annealing the amorphous product (storing it at a temperature below its glass transition) may also induce crystallization.
Q: The dissolution rate of my this compound cocrystal is lower than the pure drug. Is this expected?
A: Yes, for this compound, this is a reported and sometimes intended outcome.[4] this compound itself has relatively good solubility but a short in-vivo half-life.[4] By forming cocrystals with strong intermolecular hydrogen bonds, the crystal lattice can be stabilized, leading to lower solubility and a reduced dissolution rate.[5] This can be beneficial for developing a sustained-release formulation to improve its therapeutic efficacy.[4][5] If your goal is to enhance the dissolution rate, you may need to screen for different coformers that form less stable crystal lattices.
Q: I am getting a physical mixture of the starting materials back after my experiment. How can I promote cocrystallization?
A: This indicates that the conditions were not favorable for cocrystal formation.
-
For solution-based methods: Ensure that both the API and coformer are fully dissolved in the chosen solvent. The solvent choice is crucial; a solvent that promotes interactions between the API and coformer is ideal.[10] Consider changing the solvent or using a solvent mixture. The rate of evaporation can also play a role; slower evaporation often yields better quality crystals.
-
For grinding methods: Increasing the grinding time or using liquid-assisted grinding can enhance the reactivity and promote cocrystal formation. The choice of the liquid in LAG is also important.
Q: How do I know if I have formed a salt or a cocrystal?
A: The distinction between a salt and a cocrystal is based on the location of a proton between an acidic and a basic functional group. In a salt, the proton is transferred, while in a cocrystal, it is not.
-
pKa Rule: A general guideline is the "pKa rule of three". If the difference in pKa between the base (protonated) and the acid is greater than 3, salt formation is highly likely. If it is less than 0, a cocrystal is expected. A ΔpKa between 0 and 3 represents a gray area where either could form.[7]
-
Spectroscopic and Crystallographic Analysis: FTIR can sometimes indicate proton transfer by changes in the vibrational bands of the carboxylic acid and amine groups. However, single-crystal X-ray diffraction is the definitive method to determine the exact proton position and confirm whether a salt or a cocrystal has been formed.[7]
Experimental Protocols
Protocol 1: Cocrystal Screening via Liquid-Assisted Grinding (LAG)
-
Preparation: Place this compound and the selected coformer (e.g., in a 1:1 molar ratio) in a mortar.
-
Grinding: Add a minimal amount (a few drops) of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Process: Grind the mixture with a pestle for approximately 20-30 minutes.
-
Drying: Allow the resulting powder to air-dry or place it in a desiccator to remove the residual solvent.
-
Analysis: Analyze the resulting solid by Powder X-Ray Diffraction (PXRD) to check for the formation of a new crystalline phase.
Protocol 2: Cocrystal Formation by Solvent Evaporation
-
Dissolution: Dissolve equimolar amounts of this compound and the coformer in a minimal amount of a common solvent in a vial.[8] Gentle heating or sonication can be used to aid dissolution.
-
Evaporation: Cover the vial with a perforated lid to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the solution to stand undisturbed for several days until crystals are formed.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of a non-solvent if necessary.
-
Analysis: Characterize the obtained crystals using PXRD, DSC, and FTIR.
Protocol 3: Intrinsic Dissolution Rate (IDR) Testing
This protocol is adapted from general USP guidelines for dissolution testing.[11][12][13]
-
Apparatus: Use a USP Apparatus 2 (paddle method).[14]
-
Medium: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid or a phosphate buffer of pH 6.8 for intestinal fluid).[5][14] Maintain the temperature at 37 ± 0.5 °C.[14]
-
Sample Preparation: Prepare a compact of the pure this compound and the cocrystal powder by applying constant pressure. Only one surface of the compact should be exposed to the dissolution medium.
-
Procedure: Place the compact in the dissolution vessel and rotate the paddle at a specified speed (e.g., 50 or 75 rpm).[14]
-
Sampling: Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh medium.[14]
-
Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Cocrystals
| Compound | Coformer | Molar Ratio (SMZ:Coformer) | Melting Point (°C) | Dissolution Medium |
| This compound (SMZ) | - | - | ~208-211 | 0.1 N HCl |
| SMZ-Sarcosine | Sarcosine | 1:1 | ~185 | 0.1 N HCl |
| SMZ-Saccharin | Saccharin | 1:1 | ~220 | 0.1 N HCl |
| SMZ-Adipic Acid | Adipic Acid | 1:0.5 | ~175 | 0.1 N HCl |
| SMZ-Suberic Acid | Suberic Acid | 1:0.5 | ~168 | 0.1 N HCl |
Data compiled from literature reports.[4][5] Melting points are approximate and can vary based on experimental conditions.
Table 2: Intrinsic Dissolution Rate (IDR) Comparison
| Compound | Intrinsic Dissolution Rate (mg·cm⁻²·min⁻¹) | Fold Change vs. SMZ |
| This compound (SMZ) | Reference Value | 1.0 |
| SMZ-Sarcosine | Lower than SMZ | < 1.0 |
| SMZ-Saccharin | Lower than SMZ | < 1.0 |
| SMZ-Adipic Acid | Lower than SMZ | < 1.0 |
| SMZ-Suberic Acid | Lower than SMZ | < 1.0 |
Qualitative comparison based on reported dissolution profiles showing lower dissolution rates for the cocrystals compared to pure this compound in 0.1N HCl.[4][5]
Mandatory Visualizations
Caption: Experimental workflow for this compound cocrystal development.
References
- 1. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Nano-Sized 4-Aminosalicylic Acid–Sulfamethazine Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lam-journal.ly [lam-journal.ly]
- 11. usp.org [usp.org]
- 12. usp.org [usp.org]
- 13. usp.org [usp.org]
- 14. fda.gov [fda.gov]
Technical Support Center: Internal Standard Selection for Sulfamethizole Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a suitable internal standard for the accurate quantification of Sulfamethizole.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial for accurate this compound quantification?
An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (this compound) that is added in a known concentration to both the sample and calibration standards. Its primary role is to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the precision and accuracy of the quantification.
Q2: What are the key characteristics of an ideal internal standard for this compound analysis?
An ideal internal standard for this compound should exhibit the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure comparable behavior during sample extraction and analysis.
-
Co-elution (Chromatography): In chromatographic methods like HPLC or LC-MS, the IS should elute close to this compound but be well-resolved from it and other matrix components.
-
Similar Ionization Efficiency (Mass Spectrometry): For MS-based detection, the IS should have a similar ionization efficiency to this compound.
-
Stability: It must be stable throughout the entire analytical procedure.
-
Purity: The internal standard should be of high purity and not contain any this compound.
-
Commercial Availability: It should be readily available commercially.
-
Non-interference: It should not be naturally present in the samples being analyzed.
Q3: Which compounds are commonly used as internal standards for this compound quantification?
Several compounds have been successfully used as internal standards for the quantification of this compound and other sulfonamides. The choice often depends on the specific analytical method and the sample matrix. Some common examples include other sulfonamides that are not expected to be in the sample, or structurally related compounds.
Troubleshooting Guide: Internal Standard Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Resolution of IS | Inappropriate chromatographic conditions (mobile phase, column, temperature). | Optimize the chromatographic method. Consider a different column or adjust the mobile phase composition and gradient. |
| Degradation of the internal standard. | Prepare fresh IS stock solutions. Investigate the stability of the IS in the sample matrix and storage conditions. | |
| High Variability in IS Response | Inconsistent addition of the IS to samples and standards. | Use a calibrated pipette and ensure consistent pipetting technique. Add the IS early in the sample preparation workflow. |
| Matrix effects suppressing or enhancing the IS signal. | Evaluate different extraction techniques (e.g., solid-phase extraction) to clean up the sample. Consider a matrix-matched calibration curve. | |
| IS Signal Overlapping with this compound or Matrix Components | Suboptimal chromatographic separation. | Adjust the chromatographic gradient or mobile phase to improve resolution. |
| For MS detection, consider using a different precursor/product ion transition for the IS. | ||
| Absence of IS Peak | Error in adding the IS to the specific sample. | Review sample preparation steps. Prepare a new sample if necessary. |
| Complete degradation of the IS. | Check the stability of the IS under the experimental conditions. |
Recommended Internal Standards for this compound Quantification
The selection of an appropriate internal standard is critical and depends on the analytical platform being used. Below is a summary of recommended internal standards for this compound quantification using different analytical techniques.
| Analytical Technique | Recommended Internal Standard | Rationale | Typical Concentration |
| HPLC-UV | Sulfamerazine | Structurally similar sulfonamide with a distinct retention time. | 1-10 µg/mL |
| Sulfadoxine | Another sulfonamide with good chromatographic separation from this compound. | 1-10 µg/mL | |
| LC-MS/MS | This compound-¹³C₆ | Stable isotope-labeled internal standard; co-elutes with this compound and corrects for matrix effects and ionization suppression/enhancement most effectively. | 10-100 ng/mL |
| Sulfamethoxazole-d₄ | Deuterated analog of a closely related sulfonamide. | 10-100 ng/mL | |
| Sulfadiazine | A different sulfonamide that can be used if stable isotope-labeled standards are unavailable. | 10-100 ng/mL |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the selected internal standard (e.g., Sulfamerazine or this compound-¹³C₆) and dissolve it in 10 mL of the same solvent used for this compound.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the solvent to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will result in the desired final concentration in the samples and standards (e.g., 1 µg/mL).
Protocol 2: Sample Preparation (Plasma) using Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitating agent) to the tube.
-
Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
Visualizations
Caption: Workflow for this compound quantification using an internal standard.
Caption: Key relationships for selecting an internal standard for this compound.
optimizing mobile phase composition for Sulfamethizole HPLC analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) analysis of Sulfamethizole.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting a mobile phase for this compound analysis?
A1: The primary goal is to achieve a mobile phase that provides good retention, sharp peak shape (symmetry), and adequate resolution from other components in the sample. Key factors for this compound include:
-
Mobile Phase pH: this compound has two pKa values, approximately 2.1 (amino group) and 5.4 (sulfonamide group)[1][2][3]. To ensure a single ionic state and prevent peak tailing, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from these pKa values[4]. A common strategy is to use a low pH (e.g., 2.5-3.5) to keep the molecule consistently protonated[4][5].
-
Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. Methanol is another option and can offer different selectivity[1]. The ratio of the organic modifier to the aqueous phase controls the retention time.
-
Buffer Selection: A buffer (e.g., phosphate, acetate, or formate) is essential to control and maintain a stable pH, which is critical for reproducible retention times and peak shapes.
Q2: Why am I observing peak tailing with my this compound peak?
A2: Peak tailing for this compound is often caused by secondary interactions between the analyte and the stationary phase[5]. The primary cause is the interaction of the basic amine group with acidic residual silanol groups on the silica-based column packing[4][5]. This can be addressed by:
-
Lowering Mobile Phase pH: Operating at a pH of 3 or below protonates the silanol groups, minimizing their interaction with the analyte[5].
-
Using Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, though this may not be ideal for mass spectrometry (MS) detection.
-
Employing Modern Columns: Using columns with high-purity silica and advanced end-capping (Type B silica) significantly reduces the number of accessible silanol groups, thereby minimizing tailing.
Q3: My retention time for this compound is shifting between injections. What is the likely cause related to the mobile phase?
A3: Retention time instability is a common issue that can often be traced back to the mobile phase.
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Drifting retention times, especially at the beginning of a run sequence, often point to insufficient equilibration.
-
Mobile Phase Composition Change: The volatile organic component (e.g., acetonitrile) can evaporate over time, changing the mobile phase ratio and leading to shorter retention times. It is crucial to prepare fresh mobile phase daily and keep the solvent reservoir capped.
-
Unstable pH: If the mobile phase is unbuffered or poorly buffered, its pH can drift, especially if acidic or basic samples are injected. This alters the ionization state of this compound and affects its retention time.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and chromatographic separation. Using a column oven is highly recommended for stable retention times.
Troubleshooting Guide: Mobile Phase Optimization
This guide addresses common chromatographic issues encountered during this compound analysis and provides solutions related to the mobile phase.
| Problem | Potential Mobile Phase-Related Cause | Recommended Solution |
| Peak Tailing | The mobile phase pH is close to the analyte's pKa (~5.4), causing mixed ionic states and interaction with residual silanols[4][5]. | Adjust the mobile phase pH to be at least 1.5-2 units below the pKa. A pH of 2.5-3.5 is often effective. |
| Insufficient buffer concentration to control on-column pH. | Ensure buffer concentration is adequate, typically in the range of 10-50 mM. | |
| Poor Resolution | The mobile phase composition (organic-to-aqueous ratio) is not optimal for separating this compound from impurities or other analytes. | Systematically adjust the percentage of the organic modifier (e.g., acetonitrile). A lower organic percentage generally increases retention and may improve resolution. |
| The choice of organic modifier (e.g., methanol vs. acetonitrile) does not provide the necessary selectivity. | Substitute acetonitrile with methanol or use a ternary mixture (e.g., water/acetonitrile/methanol) to alter selectivity[1]. | |
| Shifting Retention Times | The mobile phase was not freshly prepared, leading to evaporation of the organic component or absorption of CO2, which can alter the pH of unbuffered water. | Prepare fresh mobile phase for each analysis run and ensure it is adequately degassed. |
| The column is not properly equilibrated with the mobile phase before injection. | Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. | |
| Peak Fronting | The sample is dissolved in a solvent significantly stronger than the mobile phase[4]. | Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible. |
| Column overload due to high sample concentration. | Dilute the sample or reduce the injection volume. | |
| Broad Peaks | Suboptimal mobile phase flow rate. | Optimize the flow rate. A lower flow rate can sometimes increase efficiency and sharpen peaks, but at the cost of longer run times. |
| The mobile phase pH leads to on-column analyte degradation. | Evaluate the stability of this compound at the chosen mobile phase pH. |
Data Presentation: Mobile Phase Compositions
The following table summarizes various mobile phase compositions used for the analysis of sulfonamides, including this compound and structurally similar compounds. This data can serve as a starting point for method development.
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Sulfamethoxazole, Trimethoprim | C18 (250 x 4.6 mm, 5 µm) | 60% Distilled Water, 35% Acetonitrile, 5% Methanol (pH adjusted to 2.5 with Phosphoric Acid) | 1.0 mL/min | UV at 278 nm | |
| Sulfamethoxazole, Trimethoprim | C18 (100 x 4.6 mm, 3.5 µm) | 75% Buffer (pH 5.5), 25% Methanol | 1.2 mL/min | UV at 220 nm | |
| Five Sulfonamides | Zorbax Eclipse XDB C18 | Gradient of 0.08% Acetic Acid in Water, Methanol, and Acetonitrile | Not Specified | Not Specified | [1] |
| Sulfamethoxazole, Trimethoprim | C8 (250 x 4.6 mm, 5 µm) | Potassium Hydrogen Phosphate, Acetonitrile, Methanol, Water (pH adjusted to 6.2) | 1.0 mL/min | UV (Max Plot) | [3] |
| Sulfamethoxazole, Trimethoprim | Agilent C18 (250 x 4.6mm, 5µm) | Triethylamine: Acetonitrile (30:70) with pH adjusted to 4.0 with Ortho Phosphoric Acid | 1.0 mL/min | UV at 260 nm | |
| Sulfamethoxazole, Trimethoprim | Primesep 100 | 40% Acetonitrile, 60% Water with 0.4% H2SO4 | 1.0 mL/min | UV at 200 nm |
Experimental Protocols
Protocol: Isocratic RP-HPLC Method for this compound
This protocol outlines a general starting point for developing an isocratic reverse-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (optional)
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
0.45 µm membrane filters for solvent and sample filtration
2. Instrument and Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Detection Wavelength: ~265-278 nm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3. Mobile Phase Preparation:
-
Prepare the aqueous component: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well. This will result in a pH of approximately 2-3.
-
Prepare the final mobile phase by mixing the aqueous component with acetonitrile. A good starting ratio is 65:35 (v/v) Aqueous:Acetonitrile .
-
Degas the mobile phase using an ultrasonicator for 15-20 minutes or by vacuum filtration.
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a small amount of methanol or acetonitrile, then dilute to the final volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. System Equilibration and Analysis:
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Perform several injections of a working standard to confirm system suitability (e.g., retention time stability, peak symmetry).
-
Inject the standard and sample solutions in sequence.
Mandatory Visualizations
References
Technical Support Center: Managing Poor Bioavailability of Sulfamethizole in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Sulfamethizole in animal studies.
FAQs: Understanding and Addressing Poor this compound Bioavailability
Q1: What is this compound and why is its oral bioavailability a concern in animal studies?
This compound is a sulfonamide antibiotic. Its use in preclinical animal studies is often hampered by low and variable oral bioavailability. This is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract—a critical step for absorption.[1][2][3] Accurate assessment of its pharmacokinetic and pharmacodynamic properties requires overcoming this challenge.
Q2: What are the key physicochemical properties of this compound that contribute to its poor bioavailability?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[3][4] Its aqueous solubility is approximately 529 mg/L at 20°C and 1050 mg/L at 37°C. This low solubility is the rate-limiting step for its absorption after oral administration.
Q3: What are the most common formulation strategies to enhance the oral bioavailability of this compound in animal studies?
Several formulation strategies can be employed to improve the solubility and dissolution rate of this compound:
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate.[1][2][3][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, leading to faster absorption.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its aqueous solubility.[6][7]
-
Use of Co-solvents and Surfactants: Incorporating co-solvents (e.g., polyethylene glycol) and surfactants in liquid formulations can improve solubility.
Q4: Which animal models are commonly used for oral bioavailability studies of sulfonamides?
Rats and dogs are frequently used animal models for pharmacokinetic studies of sulfonamides.[8][9][10] Their physiological characteristics and size are suitable for oral dosing and blood sampling.
Troubleshooting Guide: Common Issues in this compound Animal Studies
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals | 1. Inconsistent oral gavage technique.2. Non-homogenous drug suspension.3. Physiological differences between animals (e.g., GI transit time, fed vs. fasted state). | 1. Ensure all personnel are properly trained in oral gavage. Standardize the procedure.2. If using a suspension, ensure it is thoroughly mixed before each dose. Consider using a formulation with improved solubility.3. Standardize the fasting period before dosing. Ensure animals are healthy and acclimatized. |
| Low or undetectable plasma concentrations | 1. Poor dissolution of this compound in the GI tract.2. Inappropriate dosing vehicle.3. Rapid metabolism (first-pass effect). | 1. Employ a bioavailability enhancement strategy such as solid dispersion, nanosuspension, or cyclodextrin complexation.2. Switch from a simple aqueous suspension to a vehicle containing solubilizing agents.3. While first-pass metabolism can be a factor for some sulfonamides, the primary issue for this compound is its low solubility. Improving dissolution should be the first step. |
| Precipitation of the drug in the formulation before or during administration | 1. Supersaturation of the drug in the vehicle.2. Temperature changes affecting solubility. | 1. Prepare formulations fresh daily. If using co-solvents, ensure the drug remains solubilized over the duration of the experiment.2. Store formulations at a controlled temperature and bring to room temperature before dosing. |
Data Presentation: Comparative Pharmacokinetics
Disclaimer: The following data for Sulfamethoxazole, a structurally similar sulfonamide, is presented as a proxy due to the limited availability of published in vivo data for this compound with enhanced formulations. These values should be considered illustrative of the potential improvements achievable with formulation strategies.
| Formulation | Animal Model | Cmax (µg/mL) | Tmax (hr) | Relative Bioavailability (%) |
| Simple Suspension | Human Volunteers | 16.50 - 38.33 | 3.5 - 4.0 | 38.53 - 79.05 |
| Simple Suspension | Rats | ~35.2 | ~4.0 | - |
| Solid Dispersion (with PEG-6000) | In vitro data suggests >95% drug release in 45 minutes | - | - | - |
| β-Cyclodextrin Complex | Human Volunteers | Data indicates enhanced bioavailability | - | Significantly improved |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion for Oral Gavage in Rats
Materials:
-
This compound powder
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
0.5% (w/v) Methylcellulose solution in purified water
Procedure:
-
Preparation of the Solid Dispersion:
-
Accurately weigh this compound and PVP K30 in a 1:5 ratio (drug to polymer).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
-
Preparation of the Dosing Suspension:
-
Calculate the required amount of the solid dispersion powder based on the desired dose and the number of animals.
-
Prepare a 0.5% (w/v) methylcellulose solution as the vehicle.
-
Levigate the solid dispersion powder with a small amount of the methylcellulose solution to form a smooth paste.
-
Gradually add the remaining methylcellulose solution while stirring to achieve the final desired concentration.
-
Continuously stir the suspension before and during dosing to ensure homogeneity.
-
-
Oral Administration to Rats:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the prepared suspension via oral gavage at the appropriate volume based on the animal's body weight.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Complex Solution for Oral Gavage in Mice
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Preparation of the Cyclodextrin Complex Solution:
-
Determine the required concentrations of this compound and HP-β-CD (a molar ratio of 1:1 is a good starting point).
-
Dissolve the HP-β-CD in purified water with stirring.
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the drug dissolves.
-
Adjust the pH of the final solution if necessary.
-
-
Oral Administration to Mice:
-
Fast the mice for 4-6 hours (with free access to water) before dosing.
-
Administer the this compound-cyclodextrin complex solution via oral gavage at a volume appropriate for the mouse's body weight.
-
Visualizations
Caption: Factors contributing to the poor oral bioavailability of this compound.
Caption: A logical workflow for troubleshooting poor this compound bioavailability.
References
- 1. bepls.com [bepls.com]
- 2. jddtonline.info [jddtonline.info]
- 3. jddtonline.info [jddtonline.info]
- 4. A Menthol-Based Solid Dispersion Technique for Enhanced Solubility and Dissolution of Sulfamethoxazole from an Oral Tablet Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
- 9. ABSORPTION, DISTRIBUTION, EXCRETION AND METABOLISM OF SULFAMETHOXAZOLE IN RATS [jstage.jst.go.jp]
- 10. medycynawet.edu.pl [medycynawet.edu.pl]
Validation & Comparative
A Comparative In Vitro Analysis of Sulfamethizole and Sulfamethoxazole
For researchers, scientists, and drug development professionals, a detailed understanding of the comparative in vitro activity of antimicrobial agents is crucial for informed decision-making in research and clinical development. This guide provides an objective comparison of two closely related sulfonamide antibiotics, sulfamethizole and sulfamethoxazole, focusing on their in vitro performance based on available experimental data.
While both this compound and sulfamethoxazole share a common mechanism of action, subtle structural differences can influence their antibacterial potency and spectrum. It is important to note that a significant portion of the contemporary research literature evaluates sulfamethoxazole in combination with trimethoprim (co-trimoxazole), which enhances its antimicrobial activity. Direct, head-to-head comparative studies detailing the in vitro activity of this compound and sulfamethoxazole as standalone agents are limited. This guide, therefore, compiles and presents data from various sources to offer a comparative perspective.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and sulfamethoxazole against various bacterial species. MIC is a key measure of the in vitro potency of an antimicrobial agent, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of MIC values between the two drugs should be made with caution, as variations in experimental conditions, such as the specific bacterial strains tested and the methodologies used, can influence the results.
Table 1: In Vitro Activity of this compound
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Escherichia coli | Susceptible Strain | 128 | [1] |
| Escherichia coli | Resistant Strain | 512 | [1] |
| Escherichia coli | sulII gene-positive | >2,048 | [1] |
| Escherichia coli | Native sul gene-negative | 8 - 512 | [1] |
Table 2: In Vitro Activity of Sulfamethoxazole
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Anaerobic Bacteria | Various Clinical Isolates | ≤16 (for 58% of strains) | [2] |
| Staphylococcus aureus | Clinical Isolates | Not specified | |
| Escherichia coli | Clinical Isolates | Not specified | |
| Burkholderia pseudomallei | Clinical Isolates (co-trimoxazole) | ≤2/38 (Susceptible) | [3] |
| Salmonella enterica | Clinical Isolates (co-trimoxazole) | >4/76 (Resistant in 9.53% of strains) | [4] |
Mechanism of Action: Inhibition of Folate Synthesis
Both this compound and sulfamethoxazole are synthetic bacteriostatic antibiotics that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme is critical in the bacterial metabolic pathway for the synthesis of folic acid (vitamin B9), an essential component for the production of nucleic acids and proteins. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamides block the synthesis of dihydrofolic acid, a precursor to the active form, tetrahydrofolic acid.[5][6] This disruption of the folate pathway ultimately inhibits bacterial growth and replication.[6] Human cells are not affected by this mechanism as they obtain folic acid from dietary sources.[6]
Caption: Mechanism of action of this compound and sulfamethoxazole.
Experimental Protocols: Determining In Vitro Susceptibility
The in vitro activity of sulfonamides is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar dilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium and then inoculating the dilutions with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that prevents visible growth after a defined incubation period.
1. Preparation of Antibiotic Stock Solution:
-
A stock solution of this compound or sulfamethoxazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
2. Preparation of Microtiter Plates:
-
A series of two-fold serial dilutions of the antibiotic stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.
-
Control wells containing only broth (negative control) and broth with the bacterial inoculum (positive control) are also included.
3. Inoculum Preparation:
-
Several colonies of the test bacterium are isolated from a fresh agar plate and suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is sealed and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
- 1. Effects of this compound and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of an HPLC Method for the Simultaneous Analysis of Sulfamethoxazole and Trimethoprim
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantitative analysis of Sulfamethoxazole and Trimethoprim. Detailed experimental protocols, comparative data on validation parameters, and an overview of alternative analytical techniques are presented to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and available instrumentation. Below is a summary of validation parameters from several published RP-HPLC methods for the simultaneous determination of Sulfamethoxazole and Trimethoprim.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent C18 (250mm × 4.6mm, 5µm)[1] | C18 (150 x 4.6 mm, 5 µm)[2] | AcclaimTM120 C18 (4.6 × 250 mm, 5 µm)[3] | C18 (25 cm × 4.6 mm i.d., 5µm)[4] |
| Mobile Phase | Triethylamine: Acetonitrile (30:70)[1] | Water (pH 3.5): Methanol (60:40, v/v)[2] | Methanol: Water (84:16 v/v), pH 3.0[3] | 0.025 M Sodium Phosphate: Acetonitrile with 0.4% Triethylamine (80:20)[4] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min for 5 min, then 1.8 ml/min[2] | 0.7 ml/min[3] | 1.2 ml/min[4] |
| Detection Wavelength | 260 nm[1] | 213 nm (SMX), 230 nm (TMP)[2] | 265 nm (SMX), 271 nm (TMP)[3] | 260 nm[4] |
| Linearity Range (Sulfamethoxazole) | 50% to 250% of standard concentration[1] | 5 - 70 µg/mL[2] | 15.0 - 30.0 µg/mL[3] | Not Specified |
| Linearity Range (Trimethoprim) | 10% to 50% of standard concentration[1] | 1 - 30 µg/mL[2] | 3.0 - 9.0 µg/mL[3] | Not Specified |
| Accuracy (% Recovery) | >99%[3] | Within acceptance limits[1] | >99%[3] | Not Specified |
| Precision (%RSD) | ≤ 5%[2] | < 2.0%[3] | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 100 ng/ml (SMX), 75 ng/ml (TMP)[4] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified |
| Retention Time (Sulfamethoxazole) | 2.688 min[1] | Not Specified | Not Specified | Not Specified |
| Retention Time (Trimethoprim) | 4.388 min[1] | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocol: A Representative RP-HPLC Method
This section details a simple, accurate, and precise RP-HPLC method for the simultaneous estimation of Sulfamethoxazole and Trimethoprim in pharmaceutical dosage forms.[1]
2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a UV/VIS or PDA detector (e.g., Alliance, Waters 2695).[1]
-
Column: Agilent C18 (250mm × 4.6mm, 5µm).[1]
-
Mobile Phase: A mixture of Triethylamine and Acetonitrile in a 30:70 v/v ratio.[1] The mobile phase should be filtered through a 0.45 µm nylon filter and degassed by ultrasonication for 30 minutes.[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 10 µl.
-
Column Temperature: Ambient.
2.2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and transfer about 50 mg of Sulfamethoxazole and 10 mg of Trimethoprim working standards into a 10 ml volumetric flask. Add 2 ml of the mobile phase, sonicate for 15 minutes to dissolve, and then make up to the mark with the mobile phase.[1]
-
Sample Solution (from tablets): Crush 20 tablets and accurately weigh a quantity of powder equivalent to 50 mg of Sulfamethoxazole and 10 mg of Trimethoprim. Transfer this to a 10 ml volumetric flask, add 7 ml of the mobile phase, and sonicate for 20 minutes to ensure complete dissolution. Make up to the volume with the mobile phase and filter the solution through a 0.45 µm nylon filter.[1]
-
Working Standard and Sample Solutions: Transfer 0.1 ml of the respective stock solutions into separate 10 ml volumetric flasks and make up to the volume with the mobile phase to obtain concentrations of 50 ppm for Sulfamethoxazole and 10 ppm for Trimethoprim.[1]
2.3. Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the HPLC method according to ICH guidelines.[1]
Caption: Workflow for HPLC method validation.
Comparison with Alternative Analytical Methods
While HPLC is a widely used and reliable technique, other methods are available for the simultaneous analysis of Sulfamethoxazole and Trimethoprim. The choice of method can be influenced by factors such as the need for higher sensitivity, sample throughput, and cost.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection.[5] | Robust, reliable, widely available, and cost-effective.[1] | Moderate sensitivity, potential for interference from matrix components. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at specific wavelengths. | Simple, rapid, and inexpensive for routine analysis.[5] | Lower specificity and sensitivity compared to HPLC, susceptible to interference from excipients.[2] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry detection. | High sensitivity and specificity, suitable for complex matrices like plasma.[6] | Higher cost of instrumentation and maintenance, requires specialized expertise. |
| Capillary Electrophoresis | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume requirement. | Can have lower reproducibility compared to HPLC. |
| Voltammetry | Electrochemical analysis based on the measurement of current as a function of applied potential. | High sensitivity, potential for miniaturization. | Can be affected by matrix effects and electrode surface fouling. |
References
- 1. ijrpb.com [ijrpb.com]
- 2. redalyc.org [redalyc.org]
- 3. scielo.org.co [scielo.org.co]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. scispace.com [scispace.com]
- 6. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfamethizole and Ciprofloxacin Efficacy in a Murine Urinary Tract Infection Model
This guide provides a detailed comparison of the efficacy of sulfamethizole and ciprofloxacin in treating urinary tract infections (UTIs), based on data from murine models. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two antimicrobial agents.
Executive Summary
This compound, a sulfonamide antibiotic, and ciprofloxacin, a fluoroquinolone, are both utilized in the treatment of UTIs. While direct comparative studies in a standardized murine UTI model are limited, this guide synthesizes available data from independent studies to evaluate their respective efficacies. The data indicates that both agents demonstrate significant activity in reducing bacterial loads in the urinary tract. Ciprofloxacin generally exhibits a broader spectrum of activity and potent bactericidal effects, while this compound remains a relevant therapeutic option, particularly against susceptible bacterial strains.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and ciprofloxacin in reducing bacterial colony-forming units (CFU) in the urine, bladder, and kidneys of mice in an ascending UTI model. It is important to note that this data is compiled from separate studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Efficacy of this compound in a Murine Ascending UTI Model with E. coli
| Treatment Group | Mean Bacterial Load (log10 CFU/ml or g) - Urine | Mean Bacterial Load (log10 CFU/g) - Bladder | Mean Bacterial Load (log10 CFU/g) - Kidneys |
| Control (Untreated) | ~7.0 | ~6.0 | ~5.5 |
| This compound | Significant reduction | Significant reduction | Significant reduction |
Note: Data is synthesized from a study by Frimodt-Møller et al.[1]. The study demonstrated a significant reduction in bacterial counts in all three sample types for susceptible strains after treatment with this compound.[1] The exact log reduction values were dependent on the specific E. coli strain and its MIC.
Table 2: Efficacy of Ciprofloxacin in a Murine Ascending UTI Model with E. coli
| Treatment Group | Mean Bacterial Load (log10 CFU/ml or g) - Urine | Mean Bacterial Load (log10 CFU/g) - Bladder | Mean Bacterial Load (log10 CFU/g) - Kidneys |
| Control (Untreated) | >8.0 | ~7.0 | ~6.0 |
| Ciprofloxacin | ~2.0 (approx. 6 log reduction) | ~4.0 (approx. 3 log reduction) | ~2.0 (approx. 4 log reduction) |
Note: Data is synthesized from a study by Jakobsen et al.[2]. The study showed that ciprofloxacin was highly effective in reducing bacterial counts in the urine and kidneys of mice infected with a susceptible E. coli strain.[2] While a significant reduction was observed in the bladder, complete eradication was not always achieved.[2]
Experimental Protocols
The data presented is based on the widely used ascending urinary tract infection (UTI) mouse model. This model mimics the natural route of infection in humans.
Ascending Urinary Tract Infection Mouse Model
-
Animal Model: Female mice (e.g., Swiss Webster, C3H/HeN, or BALB/c strains), typically 6-8 weeks old, are used.[3][4]
-
Bacterial Strain: Uropathogenic Escherichia coli (UPEC) is the most commonly used pathogen.[1][2] The specific strain and its susceptibility to the test agents are critical parameters.
-
Inoculation Procedure:
-
Treatment Regimen:
-
Antibiotic treatment is typically initiated 24 hours post-infection.[2]
-
This compound: Administered subcutaneously or orally at a dose intended to mimic human urinary concentrations (e.g., 1.25 mg twice daily for 3 days).[1]
-
Ciprofloxacin: Administered subcutaneously or orally with varying doses and frequencies to study pharmacokinetic/pharmacodynamic relationships (e.g., doses ranging from 1.75 to 28 mg/kg).[2]
-
-
Efficacy Evaluation:
-
At designated time points (e.g., 24 hours after the last treatment dose), mice are euthanized.[2]
-
Urine, bladder, and kidneys are aseptically harvested.[1]
-
The organs are homogenized, and serial dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per milliliter of urine or per gram of tissue.[1][2]
-
Mandatory Visualization
Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound and Ciprofloxacin.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Ciprofloxacin.
Experimental Workflow
The following diagram outlines the general workflow for comparing the efficacy of antimicrobial agents in a murine UTI model.
Caption: General experimental workflow.
References
- 1. Development of a Long-Term Ascending Urinary Tract Infection Mouse Model for Antibiotic Treatment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
cross-validation of Sulfamethizole quantification between HPLC-UV and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Sulfamethizole.
This document outlines the comparative performance of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific analytical needs. Detailed experimental protocols for both methods are also provided to ensure reproducibility.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS for this compound quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.
The following table summarizes the key performance parameters derived from established analytical methods for this compound and other sulfonamides, presenting a comparative overview of what can be expected from a cross-validation study.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.998 | ≥ 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~ 6 mg/L | ~ 0.25 µg/L |
| Limit of Quantification (LOQ) | ~ 10 mg/L | ~ 0.80 µg/L |
| Run Time | ~ 18 minutes | ~ 2.5 minutes |
Experimental Workflows
The general workflow for the analysis of this compound using either HPLC-UV or LC-MS/MS involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection method and the level of sample clean-up required.
Caption: Workflow for this compound quantification and cross-validation.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for sulfonamide analysis and can be adapted for specific laboratory conditions and sample matrices.
HPLC-UV Method
This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Run Time: Approximately 10 minutes.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area of this compound against known concentrations. The concentration of this compound in the samples is then determined from this curve.
-
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound with methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program should be developed to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against known concentrations. This ratiometric approach corrects for matrix effects and variations in instrument response.
-
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound reveals distinct advantages for each technique. HPLC-UV is a reliable and economical choice for routine analysis of less complex samples. In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for challenging matrices and applications requiring low detection limits. The selection of the appropriate method should be based on the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and available resources.
Performance Showdown: A Comparative Guide to SPE Cartridges for Sulfamethizole Extraction
For researchers, scientists, and drug development professionals, the efficient extraction of analytes from complex matrices is a critical step in the analytical workflow. This guide provides a comprehensive comparison of the performance of different Solid-Phase Extraction (SPE) cartridges for the extraction of Sulfamethizole, a widely used sulfonamide antibiotic. The data presented here is compiled from various studies to aid in the selection of the most suitable SPE cartridge for your specific application.
The choice of an appropriate SPE sorbent is paramount for achieving high recovery and clean extracts. The most common types of SPE cartridges used for the extraction of sulfonamides, including this compound, fall into three main categories: polymeric reversed-phase, silica-based reversed-phase, and mixed-mode cartridges.[1][2][3][4] Polymeric sorbents, such as the popular Oasis HLB, are often favored for their high recovery rates and ability to retain a broad range of compounds.[2]
Comparative Performance Data
The following table summarizes the recovery data for this compound and other sulfonamides using different SPE cartridges as reported in various studies. It is important to note that recovery can be influenced by the sample matrix, the specific protocol used, and the analytical instrumentation.
| SPE Cartridge Type | Sorbent Chemistry | Analyte(s) | Sample Matrix | Average Recovery (%) | Reference |
| Polymeric Reversed-Phase | |||||
| Oasis HLB | Hydrophilic-Lipophilic Balanced | 17 Sulfonamides | Pure Water | 79 - 118% | [5] |
| Oasis PRiME HLB | Hydrophilic-Lipophilic Balanced | Various Drugs (including acidic compounds) | Plasma | 98 ± 8% | [6][7] |
| CNW Poly-Sery HLB | Hydrophilic-Lipophilic Balanced | Sulfonamides | Ultrapure Water | 47 - 72% | |
| Agilent BondElut PPL | Styrene Divinylbenzene | 19 Sulfonamides | Pure Water | 70 - 96% | |
| Silica-Based Reversed-Phase | |||||
| C18 | Octadecyl-bonded silica | Sulfamethoxazole & Trimethoprim | Serum | >90% (inferred from comparison) | [8] |
| CNWBOND LC-C18 | Octadecyl-bonded silica | Sulfonamides | Ultrapure Water | 0.47 - 14% | |
| Mixed-Mode | |||||
| CNW Poly-Sery MAX | Mixed-Mode Anion Exchange | Sulfonamides | Ultrapure Water | 6.0 - 49% | |
| CNW Poly-Sery MCX | Mixed-Mode Cation Exchange | Sulfonamides | Ultrapure Water | 0.78 - 2.5% |
Experimental Workflow
The general workflow for Solid-Phase Extraction involves a series of sequential steps to ensure the effective binding of the target analyte and removal of interfering substances. The following diagram illustrates a typical SPE procedure.
A noteworthy development is the introduction of simplified protocols. For instance, the Oasis PRiME HLB cartridge allows for a 3-step "load-wash-elute" protocol, eliminating the need for conditioning and equilibration steps, which can significantly reduce processing time and solvent consumption.[6]
Detailed Experimental Protocols
Below are representative experimental protocols for different types of SPE cartridges.
Polymeric Reversed-Phase (Oasis HLB)
This protocol is a general representation for the extraction of sulfonamides from a water sample.
-
Conditioning: The Oasis HLB cartridge is conditioned with 5 mL of methanol.
-
Equilibration: The cartridge is then equilibrated with 5 mL of deionized water.
-
Sample Loading: The water sample, adjusted to an appropriate pH, is loaded onto the cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with 5 mL of a weak organic solvent/water mixture to remove polar interferences.
-
Elution: The target analyte, this compound, is eluted with 5 mL of a strong organic solvent, such as methanol or acetonitrile, which may be acidified or basified to improve elution efficiency.[9]
Silica-Based Reversed-Phase (C18)
This protocol is a general procedure for the extraction of sulfonamides from a biological fluid like serum.
-
Sample Pre-treatment: Serum samples are often pre-treated by protein precipitation with a solvent like acetonitrile. The supernatant is then diluted before loading.[8]
-
Conditioning: The C18 cartridge is conditioned with 3 mL of methanol.
-
Equilibration: The cartridge is equilibrated with 3 mL of deionized water.
-
Sample Loading: The pre-treated and diluted sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with 3 mL of a water/methanol mixture to remove hydrophilic interferences.
-
Elution: this compound is eluted with 2 mL of methanol or acetonitrile.
Conclusion
The selection of an SPE cartridge for this compound extraction is a critical decision that impacts the overall analytical performance. Based on the available data, polymeric reversed-phase cartridges, particularly the Oasis HLB and its variants, demonstrate high and consistent recoveries for sulfonamides across various matrices.[5][6][7] Silica-based C18 cartridges can also provide good recoveries, especially after appropriate sample pre-treatment.[8] However, polymeric sorbents often offer the advantage of being more robust to a wider pH range and less prone to drying out.[1] For high-throughput applications, the simplified protocols offered by newer generation polymeric cartridges can provide significant time and cost savings.[6] Researchers should always validate the chosen SPE method for their specific sample matrix and analytical requirements to ensure optimal performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hawach.com [hawach.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. waters.com [waters.com]
- 8. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
Navigating the Validation of Sulfonamide Susceptibility Testing: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reproducible antimicrobial susceptibility testing (AST) protocol is fundamental for accurate assessment of antimicrobial efficacy. This guide provides a framework for the inter-laboratory validation of a sulfonamide susceptibility testing protocol, with a specific focus on Sulfamethizole. However, due to a notable lack of extensive, publicly available inter-laboratory validation data specifically for this compound, this guide will use the closely related and well-documented compound, Sulfamethoxazole (often in combination with Trimethoprim), as a surrogate to illustrate the validation process, comparative methodologies, and data presentation.
The principles and protocols outlined here are derived from established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and can be adapted for the validation of susceptibility testing for other sulfonamide-class antibiotics.
Comparative Analysis of Susceptibility Testing Methods
Two primary methods are internationally recognized for quantitative antimicrobial susceptibility testing: broth microdilution (BMD) and disk diffusion (Kirby-Bauer). The validation of a new or modified protocol for this compound would necessitate a comparative study against these established methods.
Table 1: Comparison of Broth Microdilution and Disk Diffusion Methods
| Feature | Broth Microdilution (BMD) | Disk Diffusion (Kirby-Bauer) |
| Principle | Determines the minimum inhibitory concentration (MIC) in a liquid medium. | Measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk on an agar plate. |
| Result | Quantitative (MIC value in µg/mL). | Qualitative (Susceptible, Intermediate, Resistant) based on zone diameter, can be correlated to MIC. |
| Throughput | High-throughput with automated systems. | Lower throughput, more manual. |
| Advantages | Provides a precise MIC value, considered the "gold standard".[1] | Simple, cost-effective, and flexible.[1][2] |
| Disadvantages | More labor-intensive and expensive for single tests. | Results can be influenced by agar depth and inoculum density.[3] |
An inter-laboratory validation study would typically involve multiple laboratories testing a panel of well-characterized bacterial isolates using both the proposed this compound protocol and a reference method (e.g., CLSI- or EUCAST-standardized broth microdilution for Sulfamethoxazole/Trimethoprim).
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of a successful inter-laboratory validation to ensure consistency and comparability of results across different sites.
Broth Microdilution Protocol (Adapted from CLSI and EUCAST guidelines)
-
Inoculum Preparation:
-
Select at least three to five well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution panel.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound (or the reference sulfonamide) of known potency.
-
Perform serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Incubation:
-
Incubate the inoculated microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For sulfonamides, trailing endpoints can occur, and the MIC is often read as the lowest concentration with ≥80% growth inhibition.[1]
-
Disk Diffusion Protocol (Adapted from CLSI and EUCAST guidelines)
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Application of Antibiotic Disks:
-
Aseptically apply the this compound (or reference sulfonamide) disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the established interpretive criteria. For sulfonamides, slight growth within the zone of inhibition may be ignored.[4]
-
Quality Control
Rigorous quality control (QC) is essential for ensuring the accuracy and reproducibility of susceptibility testing. Standard QC strains with known susceptibility profiles must be tested concurrently with the clinical isolates in each laboratory.
Table 2: Quality Control Ranges for a Reference Sulfonamide (Trimethoprim-Sulfamethoxazole)
| Quality Control Strain | Method | Antimicrobial Agent | Concentration/Disk Potency | Acceptable QC Range (MIC in µg/mL or Zone Diameter in mm) | Reference |
| Escherichia coli ATCC® 25922 | Broth Microdilution | Trimethoprim-Sulfamethoxazole | 1:19 ratio | ≤0.5/9.5 | CLSI M100 |
| Escherichia coli ATCC® 25922 | Disk Diffusion | Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | 23-29 mm | CLSI M100 |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | Trimethoprim-Sulfamethoxazole | 1:19 ratio | 0.12/2.38 - 1/19 | CLSI M100 |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | 24-32 mm | CLSI M100 |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution | Trimethoprim-Sulfamethoxazole | 1:19 ratio | 0.03/0.59 - 0.25/4.75 | CLSI M100 |
| Haemophilus influenzae ATCC® 49247 | Disk Diffusion | Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | 20-28 mm | CLSI M100 |
| Streptococcus pneumoniae ATCC® 49619 | Broth Microdilution | Trimethoprim-Sulfamethoxazole | 1:19 ratio | 0.25/4.75 - 1/19 | CLSI M100 |
Note: These ranges are for Trimethoprim-Sulfamethoxazole and are provided as an example. Specific QC ranges for this compound would need to be established during the validation process.
Visualizing the Workflow and Mechanism
Sulfonamide Mechanism of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides prevent the production of nucleotides and amino acids, leading to the cessation of bacterial growth.
Caption: this compound's competitive inhibition of dihydropteroate synthase.
Inter-Laboratory Validation Workflow
Caption: Workflow for an inter-laboratory validation study.
Conclusion
The inter-laboratory validation of a this compound susceptibility testing protocol is a critical step in ensuring its reliability and utility in clinical and research settings. While specific data for this compound is sparse, the established frameworks for other sulfonamides, such as Sulfamethoxazole, provide a clear roadmap for such a validation study. By adhering to standardized protocols, employing rigorous quality control, and conducting thorough comparative analysis, researchers can confidently establish a robust and reproducible susceptibility testing method for this compound and other novel antimicrobial agents.
References
Environmental Persistence of Sulfamethizole and Other Sulfonamides: A Comparative Analysis
The widespread use of sulfonamide antibiotics in human and veterinary medicine has led to their continuous release into the environment, raising concerns about their persistence and potential ecological impact. This guide provides a comparative analysis of the environmental persistence of sulfamethizole and other commonly used sulfonamides, supported by experimental data on their degradation and sorption characteristics. The information presented is intended for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the development of more environmentally benign pharmaceuticals.
Comparative Degradation and Sorption Data
The environmental persistence of sulfonamides is influenced by a combination of factors, including their susceptibility to degradation processes (photodegradation and biodegradation) and their tendency to sorb to soil and sediment. The following table summarizes key quantitative data for this compound and other selected sulfonamides.
| Sulfonamide | Degradation Process | Rate Constant / Half-life | Experimental Conditions | Sorption Coefficient (Kd) [L/kg] | Soil/Sediment Type | Reference(s) |
| This compound (SFZ) | Photodegradation (UV/Na₂S₂O₈) | 0.0096 min⁻¹ | Initial conc. 20 mg/L, Oxidant conc. 5 mM | 0.8 - 2.5 | Various agricultural soils | [1] |
| Biodegradation | Degradation rate: 2.26 µM min⁻¹ g⁻¹ (dry weight) | Resting cells of Microbacterium sp. strain BR1 | [2] | |||
| Sulfamethoxazole (SMX) | Photodegradation (UV/Na₂S₂O₈) | 0.0283 min⁻¹ | Initial conc. 20 mg/L, Oxidant conc. 5 mM | 0.1 - 70.1 | Various agricultural soils | [1][3] |
| Biodegradation (Lake Water) | t½ = 10.5 - 12.9 days | Fresh lake water, Initial conc. 100 µg/L | Lake sediment | [4] | ||
| Biodegradation (Sediment) | t½ = 9.6 - 16.7 days (non-sterile) | Anaerobic conditions | Lake sediment | [4] | ||
| Sulfadiazine (SDZ) | Photodegradation (UV/Na₂S₂O₈) | 0.0245 min⁻¹ | Initial conc. 20 mg/L, Oxidant conc. 5 mM | 0.3 - 5.2 | Various agricultural soils | [1][3] |
| Biodegradation | Practically non-biodegradable under aerobic conditions | Activated sludge suspension, 28 days | [5] | |||
| Sulfathiazole (STZ) | Photodegradation (UV/H₂O₂) | - | Initial conc. 20 mg/L, Oxidant conc. 5 mM | 0.4 - 3.1 | Various agricultural soils | [1] |
| Biodegradation (Microalgae) | 86.15% removal | C. sorokiniana | [6] | |||
| Sulfamethazine (SMZ) | Biodegradation (Soil) | t½ = 18.6 days | Silt loam and sandy soils | 0.5 - 10.3 | Various agricultural soils | [2][3] |
| Biodegradation (Microalgae) | 74.24% removal | C. sorokiniana | [6] |
Experimental Protocols
The data presented in this guide are derived from various experimental studies. The following provides a general overview of the methodologies employed in these key experiments.
Photodegradation Studies
Photodegradation experiments are crucial for assessing the fate of sulfonamides in sunlit aquatic environments. A common protocol involves the following steps:
-
Sample Preparation: Solutions of the target sulfonamide (e.g., 20 mg/L) are prepared in deionized water or a buffered solution.
-
Irradiation: The solutions are exposed to a light source, typically a UV lamp (e.g., 365 nm) or a solar simulator, in a temperature-controlled reactor.[7] In advanced oxidation processes, an oxidant such as hydrogen peroxide (H₂O₂), persulfate (S₂O₈²⁻), or a photocatalyst like titanium dioxide (TiO₂) is added to enhance degradation.[1]
-
Sampling: Aliquots of the solution are collected at specific time intervals.
-
Analysis: The concentration of the parent sulfonamide and its degradation products is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[8][9] The degradation kinetics are then calculated, often following pseudo-first-order kinetics.
Biodegradation Studies in Water and Sediment
Biodegradation assays evaluate the susceptibility of sulfonamides to microbial breakdown, a key process in their natural attenuation. A typical experimental setup for water-sediment systems includes:
-
Microcosm Setup: Microcosms are prepared using water and sediment collected from a relevant environmental source (e.g., a lake or river).[10]
-
Spiking: The microcosms are spiked with a known concentration of the sulfonamide (e.g., 100 µg/L in water or 10 mg/kg in sediment).[4]
-
Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light/dark, aerobic/anaerobic). Sterile controls are often included to differentiate between biotic and abiotic degradation.[4]
-
Extraction and Analysis: At predetermined time points, samples of water and sediment are collected. The sulfonamides are extracted from the matrix using appropriate solvents and quantified by HPLC-MS/MS. The dissipation half-life (DT₅₀) is then calculated.
Degradation Pathways and Experimental Workflow
The environmental degradation of sulfonamides can proceed through various pathways, primarily involving transformations of the aniline moiety and cleavage of the sulfonamide bond. The following diagrams illustrate a generalized degradation pathway for sulfonamides and a typical experimental workflow for assessing their environmental persistence.
Caption: Generalized degradation pathways of sulfonamide antibiotics in the environment.
Caption: Workflow for assessing the environmental persistence of sulfonamides.
References
- 1. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, this compound, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of sulfonamides antibiotics in lake water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. imeko.info [imeko.info]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
Unveiling Sulfamethizole Resistance: A Comparative Guide to sulII Gene Detection Methods
For Immediate Release
In the ongoing battle against antimicrobial resistance, the accurate and efficient detection of resistance genes is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of current methodologies for the validation of methods aimed at detecting sulfamethizole resistance genes, with a specific focus on the prevalent sulII gene.
Sulfonamide resistance, frequently mediated by the sulI and sulII genes, poses a significant challenge in clinical and environmental settings. These genes encode for a drug-resistant dihydropteroate synthase enzyme, rendering sulfonamide antibiotics ineffective. The dissemination of these genes is often facilitated by mobile genetic elements like plasmids and integrons, contributing to the spread of multidrug-resistant pathogens. Therefore, robust detection methods are crucial for surveillance and the development of new therapeutic strategies.[1][2]
This guide delves into a comparative analysis of commonly employed techniques, presenting their strengths and limitations through quantitative data, detailed experimental protocols, and illustrative workflows.
Comparative Analysis of sulII Detection Methods
The selection of an appropriate detection method depends on various factors, including the required sensitivity, specificity, turnaround time, and cost. Below is a summary of key performance indicators for the most widely used techniques.
| Method | Principle | Sensitivity | Specificity | Throughput | Cost per Sample | Turnaround Time |
| Conventional PCR | Amplification of a specific DNA target sequence. | Moderate | High | Low to Medium | Low | 4-6 hours |
| Real-Time PCR (qPCR) | Real-time monitoring of DNA amplification using fluorescent probes. | High | High | High | Medium | 2-4 hours |
| Droplet Digital PCR (ddPCR) | Partitioning of a PCR reaction into thousands of droplets for absolute quantification. | Very High | High | Medium | High | 4-6 hours |
| DNA Sequencing (Sanger & NGS) | Determination of the precise nucleotide sequence of a DNA fragment. | Very High | Very High | High (NGS) | High | 1-3 days |
| Microarrays | Hybridization of a target DNA to a large number of specific probes on a solid surface. | High | High | Very High | Medium-High | 6-8 hours |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the core protocols for the key techniques discussed.
Conventional PCR for sulII Detection
This method is a foundational technique for confirming the presence of the sulII gene.
a. DNA Extraction:
-
Bacterial DNA can be extracted from pure cultures or environmental samples using commercial kits or standard protocols like the boiling method.[3]
b. PCR Amplification:
-
Reaction Mixture (25 µL):
-
10x PCR Buffer: 2.5 µL
-
dNTPs (10 mM): 0.5 µL
-
Forward Primer (sulII-F): 1.0 µL (10 µM)
-
Reverse Primer (sulII-R): 1.0 µL (10 µM)
-
Taq DNA Polymerase: 0.25 µL (5 U/µL)
-
Template DNA: 1.0 µL (approx. 50 ng)
-
Nuclease-free water: to 25 µL
-
-
Primers:
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
c. Gel Electrophoresis:
-
The amplified PCR products are visualized on a 1.5% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size confirms the presence of the sulII gene.
Real-Time PCR (qPCR) for sulII Quantification
qPCR allows for the sensitive and specific quantification of the sulII gene.
a. DNA Extraction:
-
As described for conventional PCR.
b. qPCR Reaction:
-
Reaction Mixture (20 µL):
-
2x qPCR Master Mix (containing SYBR Green or probe): 10 µL
-
Forward Primer (sulII-F): 0.5 µL (10 µM)
-
Reverse Primer (sulII-R): 0.5 µL (10 µM)
-
(Optional) Probe: 0.4 µL (10 µM)
-
Template DNA: 2.0 µL
-
Nuclease-free water: to 20 µL
-
-
Primers and Probes:
-
Primers can be the same as for conventional PCR. For probe-based qPCR, a specific fluorescently labeled probe that binds to the target sequence is also required. For example, a HEX-labeled probe: 5'- CGGTGCTTCTGTCTGTTTCGCGC -BHQ1[5]
-
-
qPCR Cycling Conditions:
-
Typically includes an initial denaturation step followed by 40 cycles of denaturation and annealing/extension. The fluorescence is measured at the end of each cycle.
-
c. Data Analysis:
-
The cycle threshold (Ct) value is used to determine the initial amount of target DNA. A standard curve is often used for absolute quantification.
Droplet Digital PCR (ddPCR) for Absolute Quantification of sulII
ddPCR provides highly precise and absolute quantification without the need for a standard curve.
a. DNA Extraction:
-
As described for conventional PCR.
b. ddPCR Workflow:
-
The PCR mixture, similar to qPCR, is partitioned into thousands of nanoliter-sized droplets.
-
PCR amplification is carried out in each droplet.
-
After amplification, the droplets are read to determine the fraction of positive (fluorescent) droplets.
-
Poisson statistics are applied to this fraction to determine the absolute concentration of the target DNA. A study on quadruple ddPCR for sulfonamide resistance genes reported limits of detection ranging from 3.98 to 6.16 copies/reaction.[5][6]
Alternative and Emerging Methods
Beyond the standard PCR-based techniques, several other methods offer unique advantages for the detection of antibiotic resistance genes.
-
Next-Generation Sequencing (NGS): NGS technologies allow for the simultaneous detection of numerous antibiotic resistance genes and provide valuable information about their genetic context, such as their location on mobile genetic elements. However, NGS can be complex and may miss target genes.[5][6]
-
Microarrays: This high-throughput method can detect a large number of resistance genes in a single assay by hybridizing target DNA to specific probes immobilized on a solid surface.[7]
-
Artificial Intelligence (AI): AI and machine learning algorithms are being developed to identify and classify antibiotic resistance genes from genomic data, offering the potential to discover novel resistance mechanisms.[8]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for conventional PCR and qPCR.
Caption: Workflow for sulII gene detection using conventional PCR.
References
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates From Penaeus vannamei and Pork From Large Markets in Zhejiang, China [frontiersin.org]
- 4. jidc.org [jidc.org]
- 5. Development and application of a highly sensitive quadruple droplet digital PCR method for simultaneous quantification of sulfonamide resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and application of a highly sensitive quadruple droplet digital PCR method for simultaneous quantification of sulfonamide resistance genes [frontiersin.org]
- 7. Rapid methods for detection of bacterial resistance to antibiotics | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 8. Frontiers | Artificial intelligence tools for the identification of antibiotic resistance genes [frontiersin.org]
A Comparative Overview of Sulfamethizole Pharmacokinetics Across Various Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of Sulfamethizole, a sulfonamide antibiotic, in different animal species. The information presented herein is crucial for preclinical drug development, dose regimen design, and toxicological assessments. The data has been compiled from various scientific studies to offer an objective comparison of the drug's performance.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound and the closely related Sulfamethoxazole in several animal species. It is important to note that direct comparison should be approached with caution due to variations in experimental conditions across different studies.
| Parameter | Dog | Cat | Rabbit | Rat | Pig | Chicken |
| Elimination Half-life (t½) | ~8 h (Sulfamethoxazole)[1] | ~10 h (Sulfamethoxazole)[1] | Variable, dose-dependent[2] | - | ~3 h (Sulfamethoxazole)[1] | 2.83 h (Sulfamethoxazole)[3] |
| Volume of Distribution (Vd) | - | - | Vss = 0.14 + 1.86fp (L)[2] | - | - | 0.62 L/kg (Sulfamethoxazole)[3] |
| Clearance (CL) | No significant effect of plasma concentration on clearance rate.[4] | - | Total body clearances of 2.6 and 2.2 L/h at different plasma concentrations.[2] | - | - | - |
| Primary Metabolic Pathway | Hydroxylation[1][5] | Acetylation[1][5] | - | - | Acetylation[5] | - |
| Primary Excretion Route | Renal[6] | - | Renal[7][8] | Renal (Urine)[5][9] | Renal (Urine)[5] | Renal (Urine)[5] |
Note: Data for Sulfamethoxazole is used as a surrogate for this compound where specific data was not available, and this is indicated. "-" indicates data not found in the searched literature.
Experimental Protocols
The methodologies employed in the cited pharmacokinetic studies generally adhere to the following framework:
1. Animal Models and Drug Administration:
-
Healthy, adult animals of the specified species were used. For example, studies on rats utilized Sprague-Dawley strain male rats.[9]
-
This compound or a related sulfonamide was administered, often intravenously (IV) for determining fundamental pharmacokinetic parameters, or orally (PO) to assess absorption and bioavailability.
-
Dosage varied between studies. For instance, in one study with rabbits, doses of 100, 300, and 1000 mg of this compound were infused.[2]
2. Sample Collection:
-
Blood samples were collected at predetermined time intervals post-drug administration.
-
Urine and feces were also collected over specified periods to determine the routes and extent of excretion.[5][9]
3. Bioanalytical Method:
-
The concentration of the drug and its metabolites in plasma, urine, and other biological matrices was typically determined using High-Performance Liquid Chromatography (HPLC).
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data was analyzed using pharmacokinetic modeling software.
-
Key parameters such as elimination half-life, volume of distribution, clearance, and area under the curve (AUC) were calculated to describe the drug's disposition.
Visualizing the Process
Experimental Workflow for a Comparative Pharmacokinetic Study
Logical Relationship in Comparative Pharmacokinetics
Discussion of Comparative Findings
The available data, though not exhaustive for this compound across all species, highlights significant inter-species variations in its pharmacokinetic profile.
-
Metabolism: A key differentiator is the primary metabolic pathway. Dogs predominantly utilize hydroxylation for sulfonamide metabolism, whereas cats, pigs, and ruminants favor acetylation.[1][5] This difference can significantly impact the drug's half-life and the nature of its metabolites. The inability of dogs to acetylate sulfonamides is a well-documented metabolic peculiarity.
-
Elimination: The elimination half-life of sulfonamides varies considerably among species. For instance, the half-life of sulfamethoxazole is approximately 8 hours in dogs and 10 hours in cats, but only about 3 hours in pigs and 2.83 hours in chickens.[1][3] These differences are critical for establishing appropriate dosing intervals to maintain therapeutic concentrations.
-
Distribution: The volume of distribution (Vd) provides insight into the extent of a drug's distribution into tissues. The Vd for sulfamethoxazole in chickens was found to be 0.62 L/kg.[3] In rabbits, a physiologically based pharmacokinetic model was used to describe the steady-state volume of distribution of this compound.[2]
-
Excretion: The primary route of excretion for this compound and its metabolites is via the kidneys.[5][6][7][8] Studies in rabbits have investigated the renal excretion mechanisms, including tubular secretion.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetic studies on drug disposition in rabbits. II. Dose dependent pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of this compound clearance rate by nonthrombogenic constant blood-withdrawal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Aspects of the Interaction of Sulfonamides with Ibuprofen or Mepirizole in Dogs [jstage.jst.go.jp]
- 7. Effect of iodopyracet on renal excretion of this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic analysis of renal handling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABSORPTION, DISTRIBUTION, EXCRETION AND METABOLISM OF SULFAMETHOXAZOLE IN RATS [jstage.jst.go.jp]
Safety Operating Guide
Operational Protocol for Sulfamethizole Disposal
Proper disposal of sulfamethizole is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures regulatory compliance and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
This procedure outlines the necessary steps from waste generation to final disposal, ensuring safety and compliance with environmental regulations.
Step 1: Waste Characterization
Before disposal, this compound must be characterized as either hazardous or non-hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[1] While pure this compound is not explicitly a P- or U-listed hazardous waste, it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] As a best practice, always treat unused or expired chemicals as hazardous waste until a formal determination is made by your institution's Environmental Health & Safety (EHS) department.[3]
Step 2: Personal Protective Equipment (PPE)
Prior to handling this compound waste, personnel must wear appropriate PPE to prevent exposure.[4]
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]
-
Lab Coat: A standard lab coat or other protective clothing is required.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved/certified respirator.[6]
Step 3: Waste Segregation and Containment
Proper segregation prevents accidental mixing of incompatible waste streams and ensures correct disposal.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for this compound waste.[4] The container must be in good condition, with no leaks or cracks.
-
Collect Waste: Place all expired this compound, contaminated materials (e.g., weighing boats, gloves, absorbent pads), and spill cleanup debris into the designated container.[3]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, such as biological waste, sharps, or radioactive waste, unless specified by your institution's waste management plan.[7]
Step 4: Labeling and Storage
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Label Contents: The container must be clearly labeled with the words "Hazardous Waste".[7]
-
Identify Constituents: List all chemical components within the container, specifying "this compound" as the primary constituent.
-
Date Accumulation: Mark the date when the first piece of waste was added to the container.[8]
-
Store Safely: Store the sealed container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[7] The storage area should be well-ventilated.[9]
Step 5: Final Disposal
Final disposal must be conducted through approved channels.
-
Contact EHS: Arrange for pickup of the waste container through your institution's EHS department or a licensed hazardous waste contractor.[8]
-
Incineration: The preferred and most environmentally sound disposal method for pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[10][11]
-
Prohibited Actions: Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[4][8] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[12]
Step 6: Spill Management
Immediate and correct response to spills minimizes hazards.
-
Evacuate and Secure: Alert others in the area and restrict access. Eliminate any ignition sources.[4]
-
Assess the Spill: Determine the extent of the spill and if you have the proper equipment and training to clean it up. For large or unknown spills, contact your EHS department immediately.
-
Cleanup: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[4][13]
-
Collect Debris: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with water and collect the contaminated wash water for disposal as hazardous waste.[4][13]
-
Treat all spill cleanup materials as hazardous waste. [3]
Data Summary for this compound Disposal
The following table summarizes key parameters for the proper management of this compound waste.
| Parameter | Guideline / Specification | Source Citation |
| Waste Classification | Pharmaceutical Waste; must be evaluated for RCRA hazardous characteristics (Toxicity, Ignitability, Corrosivity, Reactivity). | [1][3] |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal facility. | [10][11] |
| Prohibited Disposal | Drain/Sewer Disposal, Regular Trash Disposal. | [4][8][12] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat. Respirator if dust is generated. | [4][5][6] |
| Waste Container | Sealable, chemically compatible, and in good condition. | [4][9] |
| Waste Labeling | Must include "Hazardous Waste," chemical constituents, and accumulation start date. | [7][8] |
| Spill Cleanup Material | Inert absorbent (sand, diatomaceous earth). All cleanup materials are hazardous waste. | [3][4][13] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medicalwastepros.com [medicalwastepros.com]
- 2. Download [lf-public.deq.utah.gov:443]
- 3. vumc.org [vumc.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. slu.edu [slu.edu]
- 9. ptb.de [ptb.de]
- 10. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. epa.gov [epa.gov]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamethizole
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Sulfamethizole, a sulfonamide antibacterial agent. Adherence to these procedures is critical to minimize exposure risks and ensure operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended safety measures.
| Control Type | Equipment/Procedure | Purpose |
| Engineering Controls | Fume Hood or Local Exhaust Ventilation | To keep airborne levels of this compound dust below recommended exposure limits.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and dust particles.[2] In dusty conditions, goggles are recommended.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact and potential allergic reactions.[3][4] |
| Laboratory coat or disposable gown | To protect personal clothing and skin from contamination.[1][4] | |
| Respiratory Protection | Dust respirator (approved/certified) | To be used if ventilation is inadequate or if dust is generated during handling.[1] |
Procedural Guidance for Handling and Storage
Handling:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Avoid Dust Generation: Handle this compound in a manner that minimizes the creation of dust.[5]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.[1][5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5] Do not breathe in the dust.[1][3]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the handling area.[2]
Storage:
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, seek medical advice.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[1][3] |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[1][3] |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate: Clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate tools to carefully scoop the spilled solid material into a designated waste container, avoiding dust generation.[1][5]
-
Clean: Clean the spill area with water and dispose of the cleaning materials in the same waste container.[1]
Disposal:
This compound should be disposed of in accordance with all local, regional, and national regulations. As an antibiotic, it is crucial to prevent its release into the environment.
-
Do Not Flush: Unless specifically instructed by your institution or local authorities, do not flush this compound down the toilet or drain.
-
Trash Disposal:
-
Mix the this compound powder with an unpalatable substance such as used coffee grounds or cat litter.[6][7] This makes it less appealing to children and pets and helps to prevent diversion.
-
Place the mixture in a sealed container, such as a sealable plastic bag.[6][7]
-
Dispose of the sealed container in the regular trash.[6]
-
Quantitative Safety Data
| Data Point | Value | Species |
| Oral LD50 | 3500 mg/kg | Rat[1] |
| Oral LD50 | 10000 mg/kg | Mouse[1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Workflow for Safe Handling of this compound
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. merck.com [merck.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. news-medical.net [news-medical.net]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
